Ethyl 4-oxo-4-phenylbutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOEHVDTAORQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211776 | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-17-3 | |
| Record name | Benzenebutanoic acid, γ-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6270-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6270-17-3 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
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| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.863 | |
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| Record name | ETHYL 4-OXO-4-PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6DRC3C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-phenylbutyrate, with the CAS number 6270-17-3 , is a butyrophenone derivative that serves as a key intermediate in various organic syntheses.[1][2] Its chemical structure, featuring a keto-ester functionality, makes it a versatile building block for the preparation of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, offering a clear reference for experimental design and implementation.
| Property | Value | Reference(s) |
| CAS Number | 6270-17-3 | [3][4] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][3] |
| Molecular Weight | 206.24 g/mol | [1][4] |
| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [5] |
| Synonyms | Ethyl 4-oxo-4-phenylbutanoate, Benzenebutanoic acid, γ-oxo-, ethyl ester | [3] |
| LogP | 2.29 | [3] |
| Purity | >95% | [6] |
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene with a derivative of succinic acid, such as succinic anhydride, followed by esterification. The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching substituents to aromatic rings.[7][8][9]
General Experimental Protocol: Friedel-Crafts Acylation
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure for a related Friedel-Crafts acylation is described below for illustrative purposes. This reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[10]
Materials:
-
Succinic anhydride
-
Dry benzene (or other suitable aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (for esterification)
-
Sulfuric acid (catalyst for esterification)
Procedure:
-
Acylation: In a suitable reaction vessel, succinic anhydride and dry benzene are combined.[10]
-
Powdered anhydrous aluminum chloride is added portion-wise with stirring. An exothermic reaction is expected with the evolution of hydrogen chloride gas.[10]
-
The reaction mixture is heated to reflux for a specified period to ensure complete reaction.[10]
-
Work-up: After cooling, the reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid.[10]
-
The excess benzene can be removed by steam distillation.[10] The resulting product, 4-oxo-4-phenylbutanoic acid, is then isolated.
-
Esterification: The crude 4-oxo-4-phenylbutanoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield this compound.
-
Purification: The final product is purified by techniques such as flash column chromatography.[11]
Caption: General Synthesis Workflow.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with straightforward conditions can be employed for its separation and analysis.[3]
Experimental Protocol: HPLC Analysis
Column: Newcrom R1[3] Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3] Detection: UV detection is typically suitable for this chromophoric compound, although the specific wavelength is not mentioned in the search results. Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Caption: HPLC Analytical Workflow.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure is a precursor to other molecules, such as levulinate, through reactions with carbenes.[1]
It is important to distinguish this compound (CAS 6270-17-3) from its isomers, such as Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2) and Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), as they have distinct applications. For instance, Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of ACE inhibitors like Lisinopril.[12][13] Ethyl 3-oxo-4-phenylbutanoate is used to synthesize pyrazolone derivatives with analgesic and anti-inflammatory properties, and it plays a role in preparing compounds that modulate AP-1 and NF-κB signaling pathways.[14]
The biological activity of the related compound 4-phenylbutyrate (4-PBA) has been studied extensively. 4-PBA acts as a chemical chaperone, reducing endoplasmic reticulum stress, and has shown therapeutic potential in a variety of diseases.[15] However, specific biological activities or involvement in signaling pathways for this compound have not been detailed in the provided search results.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment should be worn when handling this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While detailed, specific synthesis protocols and direct biological applications are not extensively documented in the available literature, its structural similarity to other key pharmaceutical intermediates suggests its potential as a building block in drug discovery and development. The analytical methods for its characterization are straightforward, enabling quality control and further investigation into its reactivity and potential applications. Researchers are encouraged to exercise appropriate safety precautions when handling this compound.
References
- 1. This compound | 6270-17-3 | GAA27017 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-4-phenylbutanoate 95.00% | CAS: 6270-17-3 | AChemBlock [achemblock.com]
- 6. keyorganics.net [keyorganics.net]
- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. nbinno.com [nbinno.com]
- 13. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate: IUPAC Nomenclature and Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature for the chemical compound Ethyl 4-oxo-4-phenylbutyrate, including its official IUPAC name and commonly used synonyms. Accurate and consistent naming is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the official IUPAC name for the compound is:
ethyl 4-oxo-4-phenylbutanoate [1]
This name is derived from its structure: an ethyl ester of a four-carbon butanoic acid, which has a phenyl group and a ketone (oxo) group at the fourth carbon.
Synonyms and Identifiers
In literature, databases, and commercial listings, this compound is known by several other names and identifiers. The following table summarizes the most common synonyms and key registry numbers to facilitate cross-referencing.
| Type | Identifier | Source |
| Synonym | This compound | Depositor-Supplied Synonym[1] |
| Synonym | Benzenebutanoic acid, γ-oxo-, ethyl ester | SIELC Technologies[2] |
| CAS Number | 6270-17-3 | PubChem, SIELC Technologies[1][2] |
| EC Number | 228-448-4 | PubChem[1] |
| PubChem CID | 80451 | PubChem[1] |
Logical Relationship of Nomenclature
The relationship between the common name, its IUPAC name, and its primary identifier (CAS Number) can be visualized as a hierarchical and interconnected structure. This ensures that regardless of the term used, it can be traced back to the specific chemical entity.
Due to the focused nature of this guide on nomenclature, detailed experimental protocols and signaling pathways are not included. The provided information is intended to serve as a foundational reference for the accurate identification of this compound.
References
An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in various synthetic applications.
Molecular Structure and Properties
This compound, also known as ethyl 4-oxo-4-phenylbutanoate, is a keto-ester with the molecular formula C₁₂H₁₄O₃.[1][2][3][4] Its structure consists of a phenyl group attached to a butyrate backbone, with a ketone functional group at the 4-position and an ethyl ester at the 1-position.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Quantitative Data Summary:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 206.24 g/mol | [1][2][4] |
| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [2] |
| CAS Number | 6270-17-3 | [1][2][3] |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1 | [1][2] |
| InChI Key | BRUOEHVDTAORQY-UHFFFAOYSA-N | [1][2][3] |
| Topological Polar Surface Area | 43.4 Ų | [1][2] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3 | 2.0 | [2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of aryl keto-esters, adapted for this compound. The reaction proceeds via an electrophilic aromatic substitution where benzene is acylated with a succinic acid derivative.
Materials and Reagents:
-
Benzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl) solution (aqueous)
Procedure:
Step 1: Friedel-Crafts Acylation to form 4-oxo-4-phenylbutanoic acid
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve succinic anhydride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition of succinic anhydride, add benzene dropwise via the dropping funnel.
-
Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
Step 2: Fischer Esterification to form this compound
-
Dissolve the crude 4-oxo-4-phenylbutanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical Workflow for Synthesis and Analysis:
Caption: Workflow for the synthesis and analysis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the compound and confirm its molecular weight.
-
Methodology: A diluted sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC. The retention time provides information on purity, and the mass spectrum of the eluting peak should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the butyrate chain, and the ethyl group of the ester.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the chain and ethyl group.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the key functional groups.
-
Expected Absorptions: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching of the ketone and the ester functional groups.
References
- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
Spectral Data Analysis of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-oxo-4-phenylbutyrate, a compound of interest in various research and development applications. The following sections detail its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a keto-ester with the chemical formula C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol .[1] Its structure consists of a phenyl group attached to a four-carbon chain containing a ketone and an ethyl ester functional group.
Chemical Structure:
Spectroscopic Data
A summary of the key spectral data for this compound is presented below. This data is essential for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| 2.75 | Triplet | 2H | Ph-C(O)-CH₂-CH₂ - |
| 3.25 | Triplet | 2H | Ph-C(O)-CH₂ -CH₂- |
| 4.14 | Quartet | 2H | -O-CH₂ -CH₃ |
| 7.45 - 7.60 | Multiplet | 3H | Phenyl H (meta, para) |
| 7.95 | Multiplet | 2H | Phenyl H (ortho) |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (ppm) | Assignment |
| 14.2 | -O-CH₂-CH₃ |
| 28.1 | Ph-C(O)-CH₂-CH₂ - |
| 33.0 | Ph-C(O)-CH₂ -CH₂- |
| 60.7 | -O-CH₂ -CH₃ |
| 128.1 | Phenyl C (ortho) |
| 128.7 | Phenyl C (meta) |
| 133.4 | Phenyl C (para) |
| 136.7 | Phenyl C (ipso) |
| 172.9 | C =O (Ester) |
| 197.8 | C =O (Ketone) |
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound is available.[1] Key absorption bands are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1200 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity | Possible Fragment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 161 | Moderate | [M - OCH₂CH₃]⁺ |
| 147 | Low | [M - COOCH₂CH₃]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
A small amount of liquid this compound is placed directly onto the ATR crystal of an FT-IR spectrometer. The spectrum is then recorded by acquiring a number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of this solution is injected into the gas chromatograph. The compound is vaporized and separated from any impurities on a capillary column. The eluent from the GC column is then introduced into the mass spectrometer, where the compound is ionized (typically by electron impact) and the resulting ions are separated and detected based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the structural relationships of the compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Key functional groups within this compound.
References
Physical and chemical properties of Ethyl 4-oxo-4-phenylbutyrate
An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (also known as Ethyl 4-oxo-4-phenylbutanoate). It includes detailed experimental protocols for its synthesis, characterization, and key reactions, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a keto-ester recognized for its role as a versatile intermediate in organic synthesis. Its structural features, comprising a terminal phenyl ketone and an ethyl ester, allow for a variety of chemical transformations.
Identifiers and General Properties
The fundamental identifiers and general properties of the compound are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [1] |
| Synonyms | 3-Benzoylpropionic acid ethyl ester, Ethyl benzoylpropionate | [1] |
| CAS Number | 6270-17-3 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Appearance | Colorless to light yellow oil/liquid | - |
| SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1 | [1] |
| InChIKey | BRUOEHVDTAORQY-UHFFFAOYSA-N | [1] |
Quantitative Physicochemical Data
This table presents key quantitative data crucial for experimental design and process optimization.
| Property | Value | Citation(s) |
| Molecular Weight | 206.24 g/mol | [1] |
| Exact Mass | 206.0943 g/mol | [1] |
| Boiling Point | 135-141 °C at 3 mmHg | [2] |
| Density | ~1.091 g/mL at 25 °C | - |
| LogP (octanol/water) | 2.29 | - |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectra are available for this compound. The ¹H NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (often appearing as triplets), and the aromatic protons of the phenyl group.[1]
-
Mass Spectrometry (MS) : GC-MS data is available, with a prominent peak observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a characteristic fragment.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature two strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and key reactions of this compound.
Synthesis Protocol: Friedel-Crafts Acylation and Esterification
This two-step process is a common and effective method for preparing γ-keto acids and their subsequent esters. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then esterified.[3][4]
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to an excess of dry benzene (which acts as both reactant and solvent).
-
Addition of Reactant : Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction : After the addition is complete, heat the mixture under reflux for approximately 30-60 minutes until the evolution of HCl gas ceases.[3]
-
Work-up : Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation : The product, 4-oxo-4-phenylbutanoic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.
Step 2: Fischer Esterification to this compound
-
Reaction Setup : In a round-bottom flask, dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) obtained from Step 1 in an excess of absolute ethanol.
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the solution.
-
Reaction : Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture and reduce the volume by approximately half using a rotary evaporator.[2]
-
Extraction : Dilute the concentrated mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]
-
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.[2]
Application Protocol: Asymmetric Reduction
This compound is a key precursor for the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a vital intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6]
Biocatalytic Reduction using Engineered E. coli
-
Biocatalyst Preparation : Use whole cells of a recombinant E. coli strain co-expressing a stereospecific carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[5]
-
Reaction Mixture : In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), prepare a mixture containing the wet cells (e.g., 0.1 g/mL), glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and the substrate, Ethyl 2-oxo-4-phenylbutyrate.[5]
-
Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring for 24 hours or until completion as monitored by HPLC.[5]
-
Work-up and Isolation : Centrifuge the reaction mixture to separate the cells. Extract the supernatant three times with ethyl acetate.[5]
-
Purification and Analysis : Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. The enantiomeric excess (ee) and purity of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis.[6]
Application Protocol: Synthesis of Enalapril
The compound is a crucial starting material in the synthesis of Enalapril via reductive amination with the dipeptide L-alanyl-L-proline.[7][8]
-
Reaction Setup : In a high-pressure reactor, add Ethyl 2-oxo-4-phenylbutyrate (1.0 equivalent), L-alanyl-L-proline (0.5-1.0 equivalent), a hydrogenation catalyst (e.g., Raney Nickel or a Palladium-based catalyst), and a solvent such as ethanol.[7][8]
-
Hydrogenation : Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 atm).[7] Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C) for several hours until hydrogen uptake ceases.[8]
-
Catalyst Removal : Filter the reaction mixture to remove the catalyst.
-
Work-up : Concentrate the filtrate under reduced pressure to obtain an oily residue. Dissolve the residue in water and adjust the pH to ~8.5-8.9 with a base (e.g., K₂HPO₄ or NaOH solution) to remove unreacted starting material by extraction with ethyl acetate.[7][8]
-
Product Isolation : Acidify the aqueous layer to pH ~4.2-4.5 with an acid (e.g., H₃PO₄ or HCl).[7][8]
-
Extraction and Purification : Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril as a crude product, which can be further purified.
Analytical Characterization Protocol
A general workflow for confirming the identity and purity of synthesized this compound.
-
Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or in a mobile phase compatible solvent (e.g., acetonitrile/water) for HPLC analysis.
-
HPLC Analysis : Analyze the sample using a reverse-phase HPLC method on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[9] Monitor the elution profile using a UV detector.
-
NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Verify the expected chemical shifts, integration values, and coupling patterns.
-
Mass Spectrometry : Obtain an ESI-MS or GC-MS spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺•).
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Key application pathway from the title compound to the ACE inhibitor Enalapril.
Caption: Standard analytical workflow for product characterization.
Safety Information
This compound is classified with GHS warnings. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | SIELC Technologies [sielc.com]
Navigating the Safe Handling of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-oxo-4-phenylbutyrate (CAS No. 6270-17-3). The information is intended to support laboratory research, chemical synthesis, and drug development activities by promoting a thorough understanding of the compound's hazard profile and requisite safety measures. The data presented is aggregated from multiple safety data sheets and chemical databases to ensure a robust and reliable resource.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [No specific citation found] |
| Boiling Point | 132 °C @ 3 hPa | [No specific citation found] |
| Flash Point | 113 °C (235.4 °F) | [No specific citation found] |
| Density | 1.091 g/mL at 25 °C | [No specific citation found] |
| Solubility | No data available | [No specific citation found] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety controls.
GHS Pictogram:
Signal Word: Warning[1]
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [1] A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary barrier against chemical exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for work with large quantities or in poorly ventilated areas. | Minimizes inhalation of vapors, which can cause respiratory irritation.[3] |
Engineering Controls
Engineering controls are designed to remove or reduce hazards at the source.
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of vapor generation, a chemical fume hood is recommended.[4]
-
Eye Wash Stations and Safety Showers: Easily accessible and fully functional eye wash stations and safety showers are mandatory in all areas where this chemical is handled.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3] Use non-sparking tools and take precautionary measures against static discharge. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[3]
Section 4: Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards Arising from the Chemical: Carbon oxides may be formed during combustion.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[7]
Section 5: Visualized Workflows and Relationships
To further aid in the understanding of safety protocols and hazard management, the following diagrams illustrate key workflows and logical relationships.
Caption: General Laboratory Workflow for Handling this compound.
Caption: Logical Relationship of Hazard Identification, Control, and Emergency Response.
Section 6: Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Carbon oxides.
Section 7: Toxicological Information
Detailed toxicological studies for this compound are not extensively available in public literature. The primary health effects are related to its irritant properties.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Section 8: Ecological Information
Limited information is available regarding the ecological effects of this compound.
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.
Section 9: Disposal Considerations
Waste materials should be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[4]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to all applicable safety regulations and institutional protocols.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ethyl 2-oxo-4-phenylbutyrate (64920-29-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to High-Purity Ethyl 4-oxo-4-phenylbutyrate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document details commercially available sources, typical quality specifications, and its critical role in the development of angiotensin-converting enzyme (ACE) inhibitors. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and visualizes its connection to the Renin-Angiotensin System (RAS) signaling pathway.
Commercial Availability and Specifications
High-purity this compound (also known as Ethyl 2-oxo-4-phenylbutyrate, CAS 64920-29-2) is available from a range of chemical suppliers specializing in pharmaceutical intermediates. The purity of the commercially available material is a critical parameter for its use in GMP (Good Manufacturing Practice) environments and for the synthesis of APIs where impurity profiles are tightly controlled. Purity levels typically range from 90% to over 99%, with higher purity grades being essential for pharmaceutical applications to ensure the efficacy and safety of the final drug product.[1]
Below is a summary of typical specifications and data for high-purity this compound, compiled from various suppliers and analytical documentation.
Table 1: Typical Physical and Chemical Properties
| Property | Value |
| CAS Number | 64920-29-2[2] |
| Molecular Formula | C₁₂H₁₄O₃[2] |
| Molecular Weight | 206.24 g/mol [2] |
| Appearance | Clear yellow to light yellow oily liquid[3][4] |
| Boiling Point | 132 °C @ 2 mmHg[2] |
| Density | 1.091 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.504 (lit.)[2] |
| Solubility | Slightly soluble in chloroform and ethyl acetate[5] |
Table 2: High-Purity Grade Specifications
| Parameter | Specification | Analytical Method |
| Assay (Purity) | ≥ 99.0% | GC-FID |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Individual Impurity | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
Table 3: Potential Impurities
| Impurity Name | Origin |
| 1,6-diphenylhexane-1,6-dione | By-product in Grignard synthesis[4] |
| 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester | By-product in Grignard synthesis[4] |
| Ethyl α-ethoxy-γ-oxo-γ-phenylbutyrate | By-product from Michael addition of ethanol[6][7] |
| N⁶-trifluoroacetyl-L-lysyl-L-proline | Unreacted starting material in Lisinopril synthesis[8] |
| Cyclohexyl analogue of Lisinopril | Over-hydrogenation during synthesis[8] |
Role in Drug Development: Synthesis of ACE Inhibitors
This compound is a crucial building block in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Its primary application is in the synthesis of Lisinopril, where it undergoes reductive amination with a protected lysine-proline dipeptide.[8]
The Renin-Angiotensin Signaling Pathway
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[9][10] The diagram below illustrates the key components of this pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.
Experimental Protocols
Synthesis of High-Purity this compound
A common laboratory-scale synthesis involves a Grignard reaction followed by hydrolysis.[4][11]
Materials:
-
β-Bromoethylbenzene
-
Magnesium turnings
-
Iodine crystal
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Diethyl oxalate
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, nitrogen-purged flask, initiate the Grignard reaction by adding magnesium turnings, a small amount of β-bromoethylbenzene, and a crystal of iodine to anhydrous THF.
-
Once the reaction starts, slowly add the remaining β-bromoethylbenzene dissolved in anhydrous MTBE, maintaining the reaction temperature between 30-60°C.[11]
-
After the addition is complete, stir the mixture for an additional 1-12 hours to ensure complete formation of the Grignard reagent.[11]
-
In a separate flask, prepare a solution of diethyl oxalate in anhydrous THF.
-
Cool the diethyl oxalate solution to -30 to 50°C and slowly add the prepared Grignard reagent.[11]
-
After the addition, allow the reaction to proceed for 1-15 hours.[11]
-
Quench the reaction by slowly adding cold 10% hydrochloric acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain high-purity this compound.
Experimental Workflow for Lisinopril Synthesis
The synthesis of Lisinopril from this compound involves a reductive amination step.[8]
Caption: Synthetic workflow for Lisinopril from this compound.
Analytical Method for Purity Determination by GC-FID
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as ethyl acetate to prepare a stock solution.
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 1 mg/mL).
Procedure:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound by the area normalization method.
Analytical Method for Impurity Profiling by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and identify and quantify any impurities by comparing their retention times and peak areas to those of known reference standards or by using relative response factors. For Mass-Spec compatible applications, the phosphoric acid can be replaced with formic acid.[12]
This technical guide provides a foundational understanding of high-purity this compound for professionals in the pharmaceutical industry. The provided data and protocols are intended to be representative and should be adapted and validated for specific applications and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 6. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 7. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 12. Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-4-phenylbutyrate, a γ-keto ester of significant interest, has carved a crucial niche in the landscape of pharmaceutical synthesis. Its structural motif serves as a versatile scaffold for the construction of a variety of heterocyclic and polycyclic systems, most notably as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. Detailed experimental protocols for its preparation via classical and modern routes are presented, alongside a compilation of its physicochemical properties. Furthermore, this document elucidates the pivotal role of this compound in medicinal chemistry, offering insights for researchers and professionals engaged in drug discovery and development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of one of the most powerful C-C bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction provided a direct method for attaching acyl groups to aromatic rings.[1] The reaction of an arene with succinic anhydride, a key conceptual precursor to the synthesis of 4-oxo-4-phenylbutanoic acid (the parent acid of the title ester), became a cornerstone of this chemistry, notably in the Haworth synthesis for polycyclic aromatic hydrocarbons.[1]
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two primary strategies: Friedel-Crafts acylation and Grignard-based approaches. More contemporary methods have also been developed, offering alternative pathways.
Friedel-Crafts Acylation
This remains the most classical and widely employed method for the synthesis of the parent acid, which is subsequently esterified. The reaction typically involves the acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Benzene + Succinic Anhydride --(AlCl₃)--> 4-Oxo-4-phenylbutanoic acid
4-Oxo-4-phenylbutanoic acid + Ethanol --(H⁺)--> this compound
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method typically starts from a halogenated precursor to form an organomagnesium compound, which then reacts with a suitable electrophile. For instance, a phenylethyl Grignard reagent can react with diethyl oxalate.[4]
Reaction Scheme:
β-Bromoethylbenzene + Mg --> Phenylethylmagnesium bromide
Phenylethylmagnesium bromide + Diethyl oxalate --> Ethyl 2-oxo-4-phenylbutyrate (an isomer, further steps would be needed)[4]
A more direct route involves the reaction of a Grignard reagent with ethyl chloroformate in the presence of a copper catalyst.[5]
Other Synthetic Routes
Modern organic synthesis has introduced alternative methods, such as the photocatalytic carboxylation of aryl vinyl ketones to produce γ-keto carboxylic acids, which can then be esterified.[6] These methods often offer milder reaction conditions and improved substrate scope.
Data Presentation
The following tables summarize key quantitative data for this compound and related synthetic intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [7] |
| Molecular Weight | 206.24 g/mol | [7] |
| Boiling Point | 135-141 °C / 3 mmHg | [7] |
| Density | 1.091 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.504 | [3] |
Table 2: Representative Yields for Synthetic Routes
| Synthetic Route | Product | Yield | Reference |
| Grignard Reaction | Ethyl 2-oxo-4-phenylbutyrate | 85.7% | [5] |
| Esterification of 2-Oxo-4-phenylbutyric acid | Ethyl 2-oxo-4-phenylbutyrate | Not explicitly stated, but 113g product from 130g acid | [7] |
| Michael Addition approach for a derivative | (S)- and (R)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl ester | 59% | [8] |
Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution
-
Water
-
Ice
Procedure:
-
A stirred mixture of anhydrous aluminum chloride in an excess of dry benzene is prepared in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Succinic anhydride is added portion-wise to the stirred suspension.
-
The reaction mixture is heated, typically to reflux, for a specified period to ensure complete reaction.
-
After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The benzene layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water, a dilute sodium carbonate solution to extract the acidic product, and finally with water again.
-
The alkaline extract is acidified with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., water or aqueous ethanol).
Esterification of 4-Oxo-4-phenylbutanoic Acid
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-oxo-4-phenylbutanoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[7]
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a dilute sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[7]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The product can be purified by vacuum distillation.[7]
Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Grignard Reaction
Materials:
-
β-Bromoethylbenzene
-
Magnesium turnings
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Iodine crystal (initiator)
-
Ethyl chloroformate
-
Anhydrous Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
10% Hydrochloric acid solution
-
Sodium bicarbonate solution
-
Saturated brine
Procedure:
-
Preparation of the Grignard Reagent: In a dry, nitrogen-purged flask, magnesium turnings are activated with a crystal of iodine in anhydrous THF.[5] A solution of β-bromoethylbenzene in MTBE is added dropwise at a controlled temperature (50-60 °C).[5] The mixture is stirred until the magnesium is consumed to form the Grignard solution.[5]
-
Acylation: In a separate dry, nitrogen-purged flask, a suspension of anhydrous CuCN in THF is prepared. Ethyl chloroformate is added at room temperature.[5]
-
The prepared Grignard solution is then added dropwise to the copper-acyl chloride mixture at a controlled temperature.[5]
-
Work-up: After the reaction is complete, the mixture is quenched by slow addition to a cold 10% hydrochloric acid solution.[5] The organic layer is separated, washed with sodium bicarbonate solution and saturated brine, and then dried.[5]
-
The solvent is removed under reduced pressure, and the product is purified by high vacuum distillation.[5]
Mandatory Visualizations
Caption: Friedel-Crafts acylation and subsequent esterification pathway.
Caption: Grignard-based synthesis route to a key isomer.
Conclusion
This compound stands as a testament to the enduring power of classical organic reactions and their adaptation to meet the demands of modern pharmaceutical manufacturing. From its historical roots in the development of Friedel-Crafts chemistry to its current role as a vital precursor to life-saving medications, this γ-keto ester continues to be a molecule of significant scientific and commercial importance. The synthetic methodologies detailed herein provide a foundation for its preparation, while ongoing research into more efficient and sustainable routes will undoubtedly continue to shape its future. For researchers in drug development, a thorough understanding of the synthesis and properties of this compound is essential for the innovation of new therapeutic agents.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of Ethyl 4-oxo-4-phenylbutyrate. While direct biological studies on this specific molecule are limited, its structural similarity to compounds with known pharmacological activities, and its potential role as a metabolic precursor, suggest several promising avenues for investigation. This document outlines these potential research areas, provides detailed experimental protocols, and summarizes key data to facilitate further scientific inquiry.
This compound is a γ-keto ester with the molecular formula C12H14O3.[1] Its structure presents a versatile scaffold for chemical modification and a potential substrate for various enzymatic activities within biological systems. The presence of a ketone and an ester functional group allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis.[2][3]
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its isomers is presented below. This data is essential for designing and interpreting experimental studies.
| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | Ethyl 3-oxo-4-phenylbutanoate |
| CAS Number | 6270-17-3[1] | 64920-29-2[4] | 718-08-1 |
| Molecular Formula | C12H14O3[1] | C12H14O3[4] | C12H14O3 |
| Molecular Weight | 206.24 g/mol [1] | 206.24 g/mol [4] | 206.24 g/mol |
| Appearance | - | Light yellow oily liquid[5] | - |
| Boiling Point | - | 132 °C at 2 mmHg | - |
| Density | - | 1.091 g/mL at 25 °C | - |
| Refractive Index | - | n20/D 1.504 | - |
Potential Research Areas
Based on the known biological activities of structurally related compounds, several key research areas for this compound are proposed:
Anticancer Activity via Histone Deacetylase (HDAC) Inhibition
The most compelling potential therapeutic application of this compound stems from its likely metabolism to 4-phenylbutyrate (4-PBA). 4-PBA is a well-documented histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.
By inhibiting HDACs, 4-PBA can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism suggests that this compound, as a potential prodrug of 4-PBA, could be investigated for its anticancer properties.
Neuroprotection through Endoplasmic Reticulum (ER) Stress Reduction
4-Phenylbutyrate also functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[6] ER stress is implicated in a variety of neurodegenerative diseases and is characterized by the accumulation of misfolded proteins in the ER. 4-PBA has been shown to protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis.[7] Given that this compound can be metabolized to 4-PBA, it is a promising candidate for investigation in models of neurodegenerative disorders where ER stress is a key pathological feature.
Anti-inflammatory and Analgesic Properties
The isomer, Ethyl 3-oxo-4-phenylbutanoate, is a key intermediate in the synthesis of pyrazolone derivatives, which are known to possess analgesic, anti-inflammatory, and antipyretic properties. This suggests that the core structure of this compound may have intrinsic anti-inflammatory potential or could be chemically modified to produce novel anti-inflammatory agents.
Antimicrobial Activity
Ethyl 2-oxo-4-phenylbutyrate has been reported to inhibit the growth of the yeast Candida glabrata.[4] This finding opens up the possibility that this compound or its derivatives could be explored as potential antifungal agents.
Experimental Protocols
To facilitate research in these areas, the following are detailed methodologies for key experiments.
Synthesis of this compound
While several synthetic routes exist for related compounds, a general procedure for the synthesis of γ-keto esters can be adapted. A common method involves the reaction of a Grignard reagent with a suitable diethyl oxalate derivative.
Protocol for Grignard Reaction Synthesis (adapted for this compound):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initiation, add the remaining 2-bromoethylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of diethyl oxalate (1.0 eq) in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
In Vitro HDAC Inhibition Assay
Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit. Prepare the HeLa cell nuclear extract (as a source of HDACs) and the fluorogenic substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing. 4-PBA and Trichostatin A can be used as positive controls.
-
Assay Procedure: In a 96-well microplate, add the HDAC enzyme source, the fluorogenic substrate, and the test compound (or vehicle control). Incubate the plate at 37 °C for the time specified in the kit protocol.
-
Measurement: After incubation, add the developer solution to stop the reaction and generate the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay for Anticancer Screening
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each cell line at each time point.
Western Blot Analysis for ER Stress Markers
Protocol:
-
Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y) and induce ER stress using a known inducer like tunicamycin or thapsigargin. Co-treat the cells with different concentrations of this compound.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic development. Its structural relationship to known bioactive compounds, particularly 4-phenylbutyrate, provides a strong rationale for investigating its efficacy in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide offers a foundational framework to stimulate and guide future research in these exciting areas. The provided experimental protocols are intended to be a starting point for researchers to design and execute robust studies to unlock the full therapeutic potential of this versatile chemical entity.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 | FE44430 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium 4-phenylbutyrate protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-oxo-4-phenylbutyrate via Fischer Esterification
Introduction
Ethyl 4-oxo-4-phenylbutyrate, also known as Ethyl 2-oxo-4-phenylbutanoate (EOPB), is a pivotal organic intermediate in the fine chemicals and pharmaceutical industries.[1][2] Its primary significance lies in its role as a key precursor for the synthesis of Puli's series angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril and benazepril, which are critical for treating hypertension and congestive heart failure.[3][4][5] Given its importance, access to a robust, scalable, and reproducible synthesis protocol is essential for researchers and drug development professionals.
This application note provides a comprehensive guide to the synthesis of this compound from 2-oxo-4-phenylbutyric acid. The selected method is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol with causal explanations for each step, and outline methods for validation and quality control to ensure the synthesis of a high-purity final product.
Scientific Principles and Mechanistic Overview
The conversion of 2-oxo-4-phenylbutyric acid to its ethyl ester is achieved through Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol—in this case, ethanol—in the presence of a strong acid catalyst, typically sulfuric acid.[6][7]
The Reaction Mechanism:
The Fischer esterification is a reversible nucleophilic acyl substitution that proceeds through several equilibrium steps.[8][9]
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion).[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]
-
Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst.[10]
Driving the Equilibrium:
According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either removing one of the products (water) as it forms or by using a large excess of one of the reactants.[8][10] This protocol employs a significant excess of ethanol, which acts as both the reactant and the solvent, to drive the reaction to completion and maximize the yield of the desired ester.[6][11] The concentrated sulfuric acid also serves as a dehydrating agent, sequestering the water produced and further pushing the equilibrium forward.[10]
References
- 1. puyuanpharm.com [puyuanpharm.com]
- 2. puyuanpharm.com [puyuanpharm.com]
- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Esterification - Concept [jove.com]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols: Aldol Condensation Routes to Precursors of Ethyl 4-oxo-4-phenylbutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-oxo-4-phenylbutyrate is a gamma-keto ester of significant interest as a versatile intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is a precursor for angiotensin-converting enzyme (ACE) inhibitors like benazepril and lisinopril.[2] The synthesis of its precursors often employs classic carbon-carbon bond-forming reactions. This document details protocols for synthesizing key precursors of this compound and related structures via the Aldol condensation and its variants, such as the Claisen-Schmidt condensation. These reactions are fundamental in organic synthesis for constructing larger molecules from simpler carbonyl-containing compounds.[3]
The Aldol condensation involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound.[3][4] A common variation is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound that cannot form an enolate itself, such as benzaldehyde.[3]
Visualizing the Core Reaction: The Aldol Condensation Mechanism
The following diagram illustrates the general base-catalyzed mechanism of an Aldol condensation, which forms the basis for the subsequent protocols. The process begins with the formation of a nucleophilic enolate, which attacks a carbonyl electrophile, ultimately leading to a dehydrated, conjugated product.
Caption: General mechanism of a base-catalyzed Aldol condensation reaction.
Protocol 1: Claisen-Schmidt Condensation to Synthesize Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors synthesized via the Claisen-Schmidt condensation.[5] This specific type of aldol condensation reacts an aromatic aldehyde (like benzaldehyde) with a ketone (like acetophenone).[5] The resulting α,β-unsaturated ketone backbone is a key structural motif.
Experimental Workflow
Caption: Workflow for a typical Claisen-Schmidt chalcone synthesis.
Detailed Protocol
This protocol is adapted from procedures for synthesizing chalcone derivatives.[5][6]
Materials:
-
Acetophenone (10 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)
-
Potassium Hydroxide (KOH) solution (40% aqueous)
-
Ethanol
-
Hydrochloric Acid (HCl) for neutralization
-
Crushed ice
-
Deionized water
Procedure:
-
In a flask, dissolve acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol.
-
Cool the mixture in an ice-water bath to approximately 0-5°C.
-
Slowly add the 40% aqueous KOH solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the low temperature.[6]
-
After addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24-48 hours.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Neutralize the mixture with dilute HCl until the product precipitates out as a solid.[5]
-
Filter the solid product using a Büchner funnel, and wash it thoroughly with cold water to remove any residual base or salts.[5]
-
Dry the crude product under a vacuum.
-
Recrystallize the dried solid from ethanol to obtain the purified chalcone.[5][6]
Quantitative Data Summary
| Reactants | Base | Solvent | Time | Temperature | Yield | Reference |
| Acetophenone, Benzaldehyde | KOH (40% aq.) | Ethanol | 24-48h | 0°C to RT | ~60% | [6] |
| 4-Aminoacetophenone, Aldehydes | KOH | Not specified | 24h | Room Temp. | 73.94% (for an intermediate step) | [5] |
| Acetone, Benzaldehyde | NaOH | Ethanol/Water | 30 min | Room Temp. | 71.4% | [7] |
Protocol 2: Aldol Route to 4-Phenyl-2-oxo-3-butenoic acid
Another route involves the aldol condensation of benzaldehyde with pyruvic acid. The resulting α,β-unsaturated keto acid is a direct precursor that can be subsequently esterified to an ethyl ester and then reduced to yield a saturated keto-ester related to the target compound.
Synthetic Pathway Overview
Caption: Synthesis route from benzaldehyde and pyruvic acid.[2]
Detailed Protocol
This protocol is based on the synthetic route described in patent literature.[2]
Materials:
-
Benzaldehyde
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
Part A: Synthesis of 4-Phenyl-2-oxo-3-butenoic acid
-
In a suitable reaction vessel, create a solution of potassium hydroxide.
-
Add pyruvic acid and benzaldehyde to the basic solution.
-
Stir the mixture to facilitate the aldol condensation reaction, which generates the potassium salt of 4-phenyl-2-oxo-3-butenoic acid.
-
After the reaction is complete, acidify the mixture with HCl to precipitate the free acid, 4-phenyl-2-oxo-3-butenoic acid.
-
Filter and wash the solid product.
Part B: Esterification to Ethyl 4-phenyl-2-oxo-3-butenoate
-
Add the 4-phenyl-2-oxo-3-butenoic acid obtained from Part A to a mixture of ethanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours to drive the esterification.
-
After cooling, concentrate the reaction mixture and perform a workup, which may involve dilution with water and extraction with a solvent like ethyl acetate.
-
Purify the resulting crude ester, for instance by distillation under reduced pressure.
Quantitative Data
According to patent literature, the total yield for a multi-step synthesis starting from benzaldehyde and pyruvic acid, which includes condensation, esterification, and a final reduction step, is approximately 69%.[2]
Conclusion
The Aldol and Claisen-Schmidt condensations are powerful and reliable methods for synthesizing precursors to this compound. The Claisen-Schmidt reaction of benzaldehyde with ketones like acetophenone provides a robust route to chalcones, which are valuable α,β-unsaturated ketone intermediates. Alternatively, the condensation of benzaldehyde with pyruvic acid yields a keto acid that can be readily converted into the desired ester framework. The choice of route depends on the availability of starting materials and the specific structural features required for subsequent transformations in a drug development pipeline. The protocols and data presented here offer a solid foundation for researchers engaged in the synthesis of these important pharmaceutical intermediates.
References
- 1. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eijppr.com [eijppr.com]
- 6. tsijournals.com [tsijournals.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Ethyl (R)-2-hydroxy-4-phenylbutyrate
Introduction
Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a crucial chiral intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used for the treatment of hypertension and congestive heart failure.[1] The asymmetric reduction of the prochiral precursor ethyl 2-oxo-4-phenylbutyrate (OPBE) is a key step in producing the desired (R)-enantiomer. Biocatalytic methods for this transformation are gaining significant attention due to their high enantioselectivity, mild reaction conditions, and environmental compatibility, offering advantages over traditional chemical synthesis routes.[1][2] This document provides detailed application notes and protocols for the biocatalytic synthesis of (R)-HPBE using whole-cell and recombinant enzyme systems.
Key Biocatalytic Approaches
Two primary biocatalytic strategies have been successfully employed for the synthesis of (R)-HPBE:
-
Whole-Cell Biocatalysis: This approach utilizes various microorganisms, such as yeast strains, that naturally possess enzymes capable of reducing OPBE to (R)-HPBE with high stereoselectivity.
-
Recombinant Enzyme Systems: This method involves the use of genetically engineered microorganisms, typically E. coli, to overexpress specific carbonyl reductases that exhibit high activity and enantioselectivity towards OPBE. These systems often incorporate a cofactor regeneration system to ensure a continuous supply of the necessary NADPH or NADH.[3]
Data Presentation: Comparison of Biocatalytic Systems
The following tables summarize quantitative data from various studies on the biocatalytic synthesis of (R)-HPBE, providing a comparative overview of different biocatalysts and reaction conditions.
Table 1: Whole-Cell Biocatalysis for (R)-HPBE Synthesis
| Microorganism | Substrate Conc. (g/L) | Temp. (°C) | pH | Reaction Time (h) | Yield (%) | e.e. (%) | Reference |
| Candida krusei SW2026 | 2.5 | 30 | 6.6 | Not Specified | 95.1 | 99.7 | [2] |
| Candida krusei SW2026 (fed-batch) | 20 | 30 | 6.6 | Not Specified | 64 (12.8 g/L product) | >99 | [2] |
| Rhodotorula minuta IFO 0920 | Not Specified | Not Specified | Not Specified | 96 | 58 | 90 | [4] |
| Pichia angusta | 1.5 | Not Specified | Not Specified | Not Specified | 100 (conversion) | 81 | [2] |
| Baker's Yeast (Saccharomyces cerevisiae) | Not Specified | 30 | 8.0 | 48 | 41.9 (conversion) | 87.5 | [5] |
Table 2: Recombinant Enzyme Systems for (R)-HPBE Synthesis
| Enzyme System (Host) | Substrate Conc. (mM) | Temp. (°C) | pH | Reaction Time (h) | Conversion (%) | e.e. (%) | Reference |
| Carbonyl reductase (CpCR) with GDH cofactor regeneration (E. coli) | 30 | Not Specified | Not Specified | Not Specified | 98.3 | 99.9 | [3] |
| Carbonyl reductase (CpCR) with GDH cofactor regeneration (E. coli, fed-batch) | 920 | Not Specified | Not Specified | Not Specified | 99.1 (912 mM product) | Not Specified | [3] |
| Carbonyl reductase (CgKR2) and GDH (E. coli) | 1000 | Not Specified | Not Specified | Not Specified | 100 | 99 | [3] |
| Carbonyl reductase from Kluyveromyces marxianus (KmCR) and GDH (E. coli) | 270 g/L | Not Specified | Not Specified | Not Specified | 80.3 | 99.5 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of OPBE using Candida krusei
This protocol is based on the methodology described for Candida krusei SW2026, which demonstrates high yield and enantioselectivity.[2]
1. Materials and Reagents:
-
Candida krusei SW2026
-
Yeast growth medium: 4.5% glucose, 3% peptone, 1.5% beef extract, pH 6.0[2]
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Phosphate buffer (0.1 M, pH 6.6)
-
Glucose (as co-substrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Shaking incubator
-
Centrifuge
-
Analytical equipment for determining yield and e.e. (e.g., GC or HPLC)
2. Procedure:
-
Cultivation of Candida krusei:
-
Inoculate C. krusei SW2026 into the yeast growth medium.
-
Incubate at 30°C with shaking until the cells reach the desired growth phase (e.g., late logarithmic phase).
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
-
Biocatalytic Reduction:
-
Prepare a reaction mixture containing the washed C. krusei cells, phosphate buffer (pH 6.6), and glucose as a co-substrate for cofactor regeneration.
-
Add OPBE to the desired concentration (e.g., 2.5 g/L for batch reaction or fed-batch for higher concentrations).
-
Incubate the reaction mixture at 30°C with shaking.
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or HPLC), centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the product for yield and enantiomeric excess using appropriate chromatographic methods.
-
Protocol 2: Asymmetric Reduction of OPBE using Recombinant E. coli with a Coupled Enzyme System
This protocol describes a general method for using recombinant E. coli co-expressing a carbonyl reductase (e.g., CpCR) and glucose dehydrogenase (GDH) for cofactor regeneration, based on principles outlined in recent studies.[3]
1. Materials and Reagents:
-
Recombinant E. coli BL21(DE3) harboring plasmids for the expression of carbonyl reductase and glucose dehydrogenase.
-
Luria-Bertani (LB) medium with appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose
-
NADP⁺ (catalytic amount)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Shaking incubator
-
Centrifuge
-
Ultrasonicator (for cell lysis if using cell-free extract)
-
Analytical equipment (GC or HPLC)
2. Procedure:
-
Expression of Recombinant Enzymes:
-
Inoculate the recombinant E. coli strain into LB medium containing the appropriate antibiotics.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Whole-Cell Biotransformation:
-
Wash the harvested cells with phosphate buffer.
-
Resuspend the wet cells in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a specific concentration (e.g., 0.1 g/mL wet cells).[3]
-
To the cell suspension, add OPBE (e.g., 10 mM), glucose (e.g., 50 g/L), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).[3]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.[3]
-
-
Work-up and Analysis:
-
Monitor the reaction progress by taking samples periodically.
-
Once the reaction is complete, centrifuge the mixture.
-
Extract the supernatant three times with ethyl acetate.[3]
-
Combine the organic extracts, dry over anhydrous MgSO₄, and analyze by GC or HPLC to determine conversion and enantiomeric excess.[3]
-
Visualizations
Caption: Overall workflow for the biocatalytic synthesis of (R)-HPBE.
Caption: Enzymatic reduction of OPBE with cofactor regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of ACE Inhibitors Using Ethyl 4-oxo-4-phenylbutyrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically focusing on the utilization of ethyl 4-oxo-4-phenylbutyrate and its derivatives as key starting materials. The following sections outline the synthesis of Lisinopril and Enalapril, prominent ACE inhibitors used in the management of hypertension and heart failure.
Introduction
This compound and its analogs are versatile intermediates in the synthesis of a class of ACE inhibitors known as the "prils". Their chemical structure provides a suitable scaffold for the introduction of the necessary pharmacophoric elements required for potent ACE inhibition. This document details the synthetic routes, experimental procedures, and associated data for the preparation of Lisinopril and Enalapril, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Synthesis of Lisinopril
The synthesis of Lisinopril involves the initial preparation of a chlorinated derivative of this compound, followed by a series of coupling and deprotection steps.
Step 1: Synthesis of Ethyl 2-chloro-4-oxo-4-phenylbutyrate
This initial step involves the conversion of trans-β-benzoylacrylic acid to its corresponding chlorinated ester.
Experimental Protocol:
A solution of β-benzoylacrylic acid (33 g, 0.18 mole) in 150 mL of ethanol is cooled to 0°C.[1] Hydrogen chloride gas is then bubbled through the solution for 15 minutes.[1] Following the reaction, the solution is concentrated in vacuo. The residue is diluted with 150 mL of ethyl acetate and washed with 250 mL of saturated sodium bicarbonate solution.[1] The organic layer is subsequently dried over anhydrous magnesium sulfate (10 g) and filtered.[1] The filtrate is concentrated under reduced pressure to yield ethyl 2-chloro-4-oxo-4-phenylbutyrate as a yellow oil.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | β-benzoylacrylic acid | [1] |
| Reagents | Ethanol, HCl gas, Ethyl acetate, Saturated NaHCO₃, Anhydrous MgSO₄ | [1] |
| Product | Ethyl 2-chloro-4-oxo-4-phenylbutyrate | [1] |
| Yield | 42.39 g (94.5%) | [1] |
| Appearance | Yellow oil | [1] |
Step 2: Synthesis of Lisinopril Precursor
This step involves the coupling of ethyl 2-chloro-4-oxo-4-phenylbutyrate with a protected lysine derivative. The subsequent hydrogenation and coupling with a proline derivative leads to the protected lisinopril, which is then hydrolyzed to yield lisinopril. A common route involves the reductive amination of an appropriate keto-ester with a dipeptide.
Experimental Protocol (Reductive Amination Approach):
N⁶-trifluoroacetyl-L-lysyl-L-proline is condensed with ethyl 2-oxo-4-phenyl butyrate. This is followed by hydrogenation in the presence of a Raney-Nickel catalyst to obtain N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline.[2] Finally, this intermediate is hydrolyzed with sodium hydroxide to yield lisinopril.[2]
Quantitative Data for a Related Reductive Amination:
| Parameter | Value | Reference |
| Starting Materials | N⁶-trifluoroacetyl-L-lysyl-L-proline, Ethyl 2-oxo-4-phenyl butyrate | [2] |
| Catalyst | Raney-Nickel | [2] |
| Key Intermediate | N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline | [2] |
| Final Step | Hydrolysis with NaOH | [2] |
Synthesis of Enalapril
The synthesis of Enalapril is prominently achieved through the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline.
Experimental Protocol:
In a hydrogenation reactor, L-alanyl-L-proline (4.85 g, 25.0 mmol), potassium fluoride (1.53 g, 26.3 mmol), and molecular sieves (9.58 g) are suspended in ethanol (46 ml) and acetic acid (1.79 ml, 31.3 mmol).[3] The mixture is made inert with nitrogen. Raney-Nickel catalyst (5.13 g), previously dried with ethanol, is added, and the mixture is again made inert.[3] Ethyl 2-oxo-4-phenylbutyrate (5.68 mL, 27.5 mmol) is then added, rinsing the flask with ethanol (2.2 mL).[3] The reactor is evacuated and filled with nitrogen three times, then evacuated again and filled with hydrogen to 14 psia.[3] The reaction proceeds under these conditions to yield Enalapril.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | L-alanyl-L-proline, Ethyl 2-oxo-4-phenylbutyrate | [3] |
| Catalyst | Raney-Nickel | [3] |
| Additives | Potassium fluoride, Acetic acid, Molecular sieves | [3] |
| Solvent | Ethanol | [3] |
| Hydrogen Pressure | 14 psia | [3] |
| Product | Enalapril | [3] |
| Diastereomeric Ratio (SSS:RSS) | 17:1 (with specific additives) | [4] |
Visualizations
Logical Workflow for Lisinopril Synthesis
Caption: Synthetic pathway for Lisinopril.
Experimental Workflow for Enalapril Synthesis
Caption: Workflow for Enalapril synthesis.
Signaling Pathway of ACE Inhibitors
Caption: ACE inhibitor signaling pathway.
References
- 1. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of Ethyl 4-oxo-4-phenylbutyrate in Antiviral Drug Discovery: A Prospective Outlook Based on Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document details the potential application of Ethyl 4-oxo-4-phenylbutyrate in antiviral drug discovery. It is important to note that while direct antiviral studies on this compound are not extensively available in current literature, its structural analog, 4-phenylbutyrate (4-PBA), has demonstrated significant antiviral properties. This application note, therefore, draws parallels and presents protocols based on the established antiviral mechanisms of 4-PBA, proposing this compound as a candidate for further investigation.
Introduction
This compound is a chemical compound with the formula C12H14O3.[1] It is known as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[2] Given the urgent need for novel antiviral agents, researchers are increasingly exploring the antiviral potential of existing and novel small molecules.[3] The structurally similar compound, 4-phenylbutyrate (4-PBA), has been identified as a potent, broad-spectrum therapeutic agent with established antiviral efficacy, particularly against herpes simplex virus (HSV).[4][5] 4-PBA functions as a chemical chaperone that modulates protein folding and alleviates endoplasmic reticulum (ER) stress, a cellular pathway that many viruses manipulate for their replication.[4][6][7]
This document will focus on the known antiviral activities and mechanisms of 4-PBA as a basis for proposing the investigation of this compound as a potential antiviral candidate.
Antiviral Mechanism of Action (Based on 4-Phenylbutyrate)
The primary antiviral mechanism of 4-PBA involves the modulation of the unfolded protein response (UPR) to ER stress.[6] Many viral infections, including those by herpesviruses, induce ER stress to facilitate the synthesis and folding of viral proteins.[6] 4-PBA helps to restore cellular homeostasis by acting as a chemical chaperone.[4]
Key mechanistic actions include:
-
Reduction of ER Stress: 4-PBA alleviates ER stress, thereby inhibiting a cellular environment conducive to viral replication.[4][5]
-
Down-regulation of CREB3: It down-regulates the host protein CREB3 (cAMP-response element-binding protein 3), a pro-viral factor that is often upregulated during HSV infection.[6][7]
-
Inhibition of NF-κB Translocation: 4-PBA has been shown to prevent the translocation of the nuclear factor kappa B (NF-κB) to the nucleus. This inhibits the transcription of inflammatory cytokines that can be exacerbated by viral infection.[4]
The proposed investigation into this compound would be to determine if it exhibits similar mechanisms of action, or if it can be metabolized in situ to an active compound like 4-PBA.
Quantitative Data Summary (for 4-Phenylbutyrate)
While specific quantitative antiviral data for this compound is not available, the following table summarizes the reported efficacy of 4-PBA against Herpes Simplex Virus Type 1 (HSV-1). This data provides a benchmark for future studies on this compound.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 4-Phenylbutyrate (4-PBA) | HSV-1 | Human Corneal Epithelial (HCE) cells | Plaque Reduction Assay | Data not explicitly provided in cited abstracts, but significant viral inhibition reported. | Not specified in abstracts. | Not specified in abstracts. | [6],[7] |
| 4-Phenylbutyrate (4-PBA) | HSV-1 | In vivo (murine models of ocular infection) | Viral Titer Reduction | Significant reduction in viral replication. | Well-tolerated in animal models. | Not applicable. | [6] |
| 4-Phenylbutyrate (4-PBA) | HSV-2 | In vivo (murine models of genital infection) | Viral Titer Reduction | Significant reduction in viral replication. | Well-tolerated in animal models. | Not applicable. | [6] |
Experimental Protocols
The following are detailed experimental protocols adapted from studies on 4-PBA that can be applied to evaluate the antiviral activity of this compound.
Cell Culture and Virus Propagation
-
Cell Line: Human Corneal Epithelial (HCE) cells or Vero cells (ATCC® CCL-81™) are commonly used for HSV-1 studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: HSV-1 (e.g., KOS strain or a reporter strain like HSV-1 17 GFP) is propagated in Vero cells. Viral titers are determined by plaque assay.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of the compound that is non-toxic to the host cells.
-
Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication.
-
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing 1% methylcellulose and varying concentrations of this compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques and calculate the 50% effective concentration (EC50).
-
Time-of-Addition Assay
This assay helps to elucidate at which stage of the viral life cycle the compound exerts its effect.
-
Procedure:
-
Seed cells in multi-well plates.
-
Add a fixed, non-toxic concentration of this compound at different time points relative to infection:
-
Pre-treatment: Add before viral inoculation.
-
Co-treatment: Add during viral adsorption.
-
Post-treatment: Add at various times after viral entry.
-
-
After 24 hours, harvest the supernatant and/or cell lysates.
-
Determine the viral yield by plaque assay or qPCR.
-
Visualizations
Signaling Pathway of 4-PBA Antiviral Action
Caption: Proposed antiviral mechanism of 4-Phenylbutyrate (4-PBA).
Experimental Workflow for Antiviral Screening
Caption: Workflow for evaluating antiviral potential.
Conclusion and Future Directions
While direct evidence for the antiviral activity of this compound is currently lacking, its structural similarity to the known antiviral agent 4-PBA makes it a compelling candidate for investigation. The established role of 4-PBA in mitigating ER stress and inhibiting pro-viral host factors provides a strong rationale for screening this compound against a range of viruses, particularly those known to manipulate the UPR pathway, such as herpesviruses.
Future research should focus on performing the outlined experimental protocols to determine the cytotoxicity and antiviral efficacy of this compound. Should it demonstrate significant antiviral activity, further studies to elucidate its precise mechanism of action and to investigate its potential as a prodrug for 4-PBA or as an antiviral agent in its own right would be warranted.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 3. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 5. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standalone or combinatorial phenylbutyrate therapy shows excellent antiviral activity and mimics CREB3 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to produce the chiral intermediate ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) and its (S)-enantiomer. (R)-HPBE is a critical precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2][3] The protocols detailed below encompass both biocatalytic and chemocatalytic methods, offering a range of options to suit various research and development needs.
Biocatalytic Asymmetric Reduction
Biocatalytic methods for the reduction of OPBE offer several advantages, including high enantioselectivity, mild reaction conditions, and environmentally friendly processes.[1] These methods typically employ whole-cell microorganisms or isolated enzymes, such as carbonyl reductases.
Whole-Cell Bioreduction
Various microorganisms, including yeasts like Candida krusei and Pichia pastoris, have been demonstrated to be effective biocatalysts for the asymmetric reduction of OPBE.[2][3]
| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Substrate Conc. | Key Conditions | Reference |
| Candida krusei SW2026 | (R)-HPBE | 99.7% | 95.1% | 2.5 g/L | 30 °C, pH 6.6, 5% glucose | [2] |
| Pichia pastoris CBS 704 | (R)-HPBE | >99% | High | Not specified | Use of adsorbing resins | [3][4] |
| Saccharomyces cerevisiae | (S)-HPBE | >92% | >90% | Not specified | [2] | |
| Dekera sp. | (S)-HPBE | >92% | >90% | Not specified | [2] | |
| Kluyveromyces marxianus | (R)-HPBE | 32% | >90% | Not specified | [2] | |
| Rhodotorula minuta IFO 0920 | (R)-HPBE | 95% | 58% | Not specified | Pad-packed interface bioreactor | [5] |
| Candida holmii KPY 12402 | (R)-HPBE | 94% | 58% | Not specified | Pad-packed interface bioreactor | [5] |
This protocol is based on the findings for achieving high enantiomeric excess and yield of (R)-HPBE.[2]
Materials:
-
Candida krusei SW2026
-
Culture medium (e.g., YM broth)
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose (co-substrate)
-
Phosphate buffer (pH 6.6)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Cultivation of Candida krusei SW2026: Inoculate a suitable volume of sterile culture medium with C. krusei SW2026. Incubate at an appropriate temperature (e.g., 30°C) with shaking until a desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer (pH 6.6).
-
Biotransformation: Resuspend the washed cells in phosphate buffer (pH 6.6) to a desired concentration. Add OPBE to a final concentration of 2.5 g/L and glucose to a final concentration of 5% (w/v).
-
Reaction: Incubate the reaction mixture at 30°C with agitation for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC or GC.
-
Extraction: After the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate three times.
-
Drying and Analysis: Combine the organic layers and dry over anhydrous magnesium sulfate. Analyze the product for conversion and enantiomeric excess using a GC equipped with a chiral column.
Caption: General workflow for heterogeneous asymmetric hydrogenation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
High-pressure reactions should be carried out behind a blast shield with appropriate safety measures in place.
-
When working with microorganisms, follow standard sterile techniques to prevent contamination.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput GC-MS Method for Purity Assessment of Ethyl 4-oxo-4-phenylbutyrate
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of Ethyl 4-oxo-4-phenylbutyrate purity. This protocol is specifically designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields, providing a reliable framework for quality control and impurity profiling. The methodology outlines sample preparation, instrument parameters, and data analysis, ensuring high sensitivity, selectivity, and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity is a critical determinant of the quality and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal choice for the purity assessment of this compound. This application note provides a comprehensive protocol for this analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Internal Standard (IS): (Optional, for enhanced precision) e.g., Diphenylmethane
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended as a starting point for method development.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Carrier Gas | Helium, 99.999% purity |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and impurity identificationSelected Ion Monitoring (SIM) for quantification |
Sample and Standard Preparation
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Data Presentation and Analysis
Identification and Purity Calculation
The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Quantitative Data
The following table summarizes the expected retention time and characteristic mass fragments for this compound under the specified GC-MS conditions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | ~12.5 | 206 | 105, 77, 147, 161 |
Note: Retention times may vary slightly depending on the specific instrument and column conditions.
Mass Spectrum
The mass spectrum of this compound is characterized by a prominent base peak at m/z 105, corresponding to the benzoyl cation [C6H5CO]+.[1] Other significant fragments include m/z 77 (phenyl cation), m/z 147, and the molecular ion at m/z 206.
Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrated over a range of concentrations with a correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by recovery studies at multiple concentration levels.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with RSD < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters.
Workflow Diagram
References
Application Note: Quantification of Ethyl 4-oxo-4-phenylbutyrate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Ethyl 4-oxo-4-phenylbutyrate is a keto-ester of significant interest in organic synthesis and as an intermediate in the manufacturing of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during production and for its use in further chemical transformations. This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for researchers, scientists, and professionals involved in drug development and chemical manufacturing.
Principle of the Method
The quantification of this compound is achieved through reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. In this method, the analyte is separated on a non-polar stationary phase (C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₃[1] |
| Molecular Weight | 206.24 g/mol [1] |
| Appearance | Light yellow oily liquid[2] |
| Boiling Point | 131-133°C at 2 mmHg[2] |
| Density | 1.091 g/mL at 25°C[2] |
Experimental Protocols
1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or other suitable material).
-
HPLC vials with caps and septa.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 98%).
-
HPLC-grade acetonitrile.
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Phosphoric acid (85%, analytical grade).
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 50:50 (v/v).
-
Add 0.1% phosphoric acid to the aqueous component to improve peak shape and resolution.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested calibration series is 1, 5, 10, 25, 50, and 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Ensure the sample is completely dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation: Method Validation Summary
The following table summarizes the expected quantitative performance data for the described HPLC method, based on typical validation parameters for pharmaceutical analysis.[2][4][5][6]
| Parameter | Result |
| Retention Time (min) | ~ 5.2 |
| Linearity Range (µg/mL) | 1 - 100[7] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Limit of Detection (LOD) (µg/mL) | 0.3 (Calculated as 3.3 * σ/S)[9][10] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 (Calculated as 10 * σ/S)[9][10] |
| Precision (%RSD, n=6) | < 2.0%[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] |
σ = standard deviation of the response; S = slope of the calibration curve.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. aaps.ca [aaps.ca]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Perfecting Purity: A Senior Application Scientist's Guide to the Purification of Ethyl 4-oxo-4-phenylbutyrate
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Ethyl 4-oxo-4-phenylbutyrate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides a detailed exploration of the standard procedures for the purification of this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind each technique, offering field-proven insights and troubleshooting strategies to empower the laboratory professional.
Understanding the Molecule: Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is essential. These properties dictate the most suitable purification techniques and the parameters for their successful execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | 132 °C at 2 mmHg | |
| Density | 1.091 g/mL at 25 °C | |
| Solubility | Slightly soluble in chloroform and ethyl acetate. Insoluble in water. |
The Genesis of Impurities: Insights from Synthesis
The most common route to this compound is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification.[2] Understanding this synthetic pathway is critical for anticipating the likely impurities that will need to be removed.
Common Impurities from Friedel-Crafts Acylation:
-
Unreacted Starting Materials: Benzene, succinic anhydride.
-
Diacylated Products: Formation of 1,4-dibenzoylbutane derivatives.
-
Positional Isomers: Although less common with benzene, substituted aromatic starting materials can lead to ortho, meta, and para isomers.
-
By-products from Side Reactions: Polymerization or degradation products.
-
Residual Catalyst and Acids: Aluminum chloride and acids from the work-up procedure.
A typical work-up for a Friedel-Crafts acylation involves quenching the reaction with an acid (e.g., HCl) and subsequent washing with a base (e.g., sodium bicarbonate) and brine.[2] This initial cleanup removes the bulk of the catalyst and acidic/basic residues, but organic impurities often remain.
Purification Methodologies: A Multi-pronged Approach
Achieving high purity of this compound often requires a combination of purification techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Vacuum Distillation: The Workhorse for High-Boiling Liquids
Given its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for the bulk purification of this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.[3][4]
Causality Behind Experimental Choices:
-
Reduced Pressure: Prevents decomposition of the thermally sensitive keto-ester functionality at high temperatures.
-
Stirring: Ensures even heating and prevents bumping, which can be vigorous under vacuum.
-
Fractional Distillation Column (Optional): For separating impurities with close boiling points, a short Vigreux or packed column can enhance separation efficiency.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flasks (multiple)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Charging the Flask: Charge the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.
-
Assembling the Apparatus: Assemble the distillation apparatus, ensuring all ground glass joints are lightly greased and securely clamped.
-
Applying Vacuum: Gradually apply vacuum to the system. A slow reduction in pressure helps to remove any volatile impurities without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved (e.g., 2-3 mmHg), begin to heat the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which may contain lower-boiling impurities.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main product.
-
Tailings: As the distillation nears completion, the temperature may rise or fluctuate. This fraction should be collected separately as it may contain higher-boiling impurities.
-
-
Terminating the Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Workflow for Vacuum Distillation Purification.
Column Chromatography: For High-Resolution Separation
For removing impurities with similar boiling points or for smaller-scale purifications where high purity is paramount, column chromatography is an indispensable technique.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common choice, but due to the acidic nature of the silanol groups, it can cause degradation of keto-esters. Deactivating the silica gel with a base like triethylamine or using a more neutral stationary phase like alumina is often recommended.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation between the product and impurities.
Experimental Protocol: Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (or neutral alumina)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product and more polar impurities.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Paal-Knorr synthesis using Ethyl 4-oxo-4-phenylbutyrate isomers
An Application Guide to the Paal-Knorr Synthesis of Heterocycles from Ethyl 4-oxo-4-phenylbutyrate
Abstract
The Paal-Knorr synthesis, a foundational reaction in organic chemistry since its discovery in 1884, provides a direct and efficient pathway to essential five-membered heterocycles—pyrroles, furans, and thiophenes—from 1,4-dicarbonyl precursors.[1][2] These heterocyclic motifs are ubiquitous in natural products, pharmaceuticals, and advanced materials, making their synthesis a topic of continuous interest for researchers in drug development and materials science.[3][4] This application note provides a detailed guide to the synthesis of substituted pyrroles, furans, and thiophenes using the unsymmetrical γ-ketoester, this compound, as a common starting material. We delve into the mechanistic nuances dictated by the substrate's asymmetry, provide validated, step-by-step protocols for each class of heterocycle, and offer expert insights into reaction optimization and troubleshooting.
Core Concepts & Reaction Mechanisms
The Paal-Knorr synthesis transforms a 1,4-dicarbonyl compound into a furan, pyrrole, or thiophene depending on the specific reagents and conditions employed.[4] The starting material, this compound, is an unsymmetrical 1,4-dicarbonyl, featuring a highly reactive phenyl ketone and a less reactive ethyl ester. This asymmetry governs the regiochemical outcome of the cyclization, as the reaction pathway is initiated at the more electrophilic ketone and involves the enol or enolate of the methylene group alpha to the ester. This reliably yields 2-ethoxycarbonyl-5-phenyl substituted heterocycles.
Furan Synthesis: Acid-Catalyzed Cyclodehydration
The synthesis of furans requires an acid catalyst to facilitate an intramolecular cyclization followed by dehydration.[1][5] The mechanism proceeds via protonation of the highly reactive ketonic carbonyl, which is then attacked by the enol form of the other carbonyl.[1][6] The resulting hemiacetal subsequently undergoes dehydration to yield the aromatic furan ring.[1] Anhydrous conditions, often involving azeotropic removal of water with a Dean-Stark apparatus, are typically used to drive the reaction to completion.[7]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Pyrrole Synthesis: Condensation with Amines
The preparation of pyrroles is achieved by condensing the 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can promote the competing furan synthesis.[8] The mechanism involves the formation of a hemiaminal upon attack of the amine on a carbonyl group.[10] A subsequent intramolecular attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to furnish the stable pyrrole ring.[1][10]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Thiophene Synthesis: Reaction with Sulfurizing Agents
Thiophene synthesis is accomplished by heating the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[11][12] These reagents serve both as a source of sulfur and as powerful dehydrating agents, driving the reaction towards completion.[1] The mechanism is believed to involve the conversion of the dicarbonyl to a thioketone intermediate, which then undergoes a cyclization and dehydration pathway analogous to the furan synthesis.[1][11] It is critical to note that this reaction pathway does not proceed through a furan intermediate.[11]
Caption: Mechanism of the Paal-Knorr thiophene synthesis.
Experimental Protocols and Data
The following protocols provide detailed, step-by-step methodologies for the synthesis of furan, pyrrole, and thiophene derivatives from this compound. The general experimental workflow is outlined below.
Caption: Standard experimental workflow for Paal-Knorr synthesis.
Protocol 1: Synthesis of Ethyl 5-phenylfuran-2-carboxylate
This protocol details the acid-catalyzed cyclization to form the furan derivative.[7] The use of a Dean-Stark apparatus is crucial for removing water and driving the equilibrium towards the product.
-
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (2.06 g, 10 mmol) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure furan.
-
Protocol 2: Synthesis of Ethyl 1-benzyl-5-phenylpyrrole-2-carboxylate
This protocol describes the synthesis of a substituted pyrrole using benzylamine.[4] A weak acid catalyst is used to accelerate the condensation while avoiding furan formation.
-
Materials:
-
This compound
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, add this compound (2.06 g, 10 mmol) and ethanol (40 mL).
-
Add benzylamine (1.18 g, 11 mmol, 1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure pyrrole.
-
Protocol 3: Synthesis of Ethyl 5-phenylthiophene-2-carboxylate
This protocol uses Lawesson's reagent as the sulfurizing agent. Caution: This reaction must be performed in a well-ventilated fume hood as it generates highly toxic hydrogen sulfide (H₂S) gas.[12]
-
Materials:
-
This compound
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
-
Equipment:
-
Round-bottom flask, reflux condenser with a gas outlet to a bleach scrubber, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.06 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 eq) in one portion.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This will neutralize acidic byproducts and destroy any remaining Lawesson's reagent.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the target thiophene.[13]
-
Summary of Reaction Conditions
| Heterocycle | Reagent(s) | Catalyst | Solvent | Temp. (°C) | Time (h) | Approx. Yield |
| Furan | - | p-TsOH | Toluene | 110 | 3-5 | 75-85% |
| Pyrrole | Benzylamine | Acetic Acid | Ethanol | 78 | 4-6 | 80-90% |
| Thiophene | Lawesson's Reagent | - | Toluene | 110 | 2-4 | 65-75% |
Note: Yields are estimates and highly dependent on reaction scale and purification efficiency.
Troubleshooting and Expert Insights
-
Low Yield in Furan Synthesis: The primary cause is often incomplete water removal. Ensure the Dean-Stark apparatus is functioning correctly and that anhydrous solvents are used. For sensitive substrates, milder Lewis acid catalysts can be employed.[9]
-
Side Reactions in Pyrrole Synthesis: If the reaction is run under strongly acidic conditions, the furan byproduct may be observed.[10] Maintaining a pH between 4-6 by using a weak acid like acetic acid is optimal.
-
Safety in Thiophene Synthesis: The evolution of H₂S is a significant hazard. The reaction must be conducted in an efficient fume hood, and the off-gas should be passed through a scrubber containing bleach (sodium hypochlorite) to neutralize the H₂S.
-
Purification: The polarity of the three products is similar. Careful flash column chromatography with a slow gradient of ethyl acetate in hexanes is typically required for effective separation from any unreacted starting material or byproducts.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to minimize side reactions in Ethyl 4-oxo-4-phenylbutyrate synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-phenylbutyrate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help minimize side reactions and optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method is a two-step process. It begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid.[1] This intermediate is then esterified with ethanol, typically under acidic conditions (Fischer esterification), to yield the final product, this compound.[1]
Q2: What are the primary side reactions to be aware of during the Friedel-Crafts acylation step?
A2: The primary concerns during the Friedel-Crafts acylation of benzene with succinic anhydride are polysubstitution and catalyst deactivation. Although acylation deactivates the aromatic ring, making polysubstitution less likely than in Friedel-Crafts alkylation, it can still occur under harsh conditions.[2] The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the ketone product, necessitating the use of stoichiometric amounts rather than catalytic amounts.[3]
Q3: Why is the Fischer esterification step an equilibrium reaction, and how does that affect the synthesis?
A3: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The presence of water, a byproduct, can drive the reaction in reverse, hydrolyzing the ester back to the carboxylic acid and alcohol.[4] To achieve a high yield of this compound, the equilibrium must be shifted towards the products.
Q4: Can I use a different acylating agent for the Friedel-Crafts reaction?
A4: Yes, derivatives of ethyl 4-oxobutanoate, such as ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride), can be used as acylating agents.[5] These agents allow for the direct introduction of the four-carbon chain with a terminal ester group, potentially simplifying the synthesis to a single step. However, these reagents may be more expensive or less stable than succinic anhydride.
Troubleshooting Guides
Problem Area 1: Low Yield in Friedel-Crafts Acylation
Q: My yield of 4-oxo-4-phenylbutanoic acid is significantly lower than expected. What are the potential causes and solutions?
A: Low yields in this step often trace back to issues with the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst (AlCl₃)
-
Troubleshooting: Anhydrous aluminum chloride is highly hygroscopic and will lose activity upon exposure to moisture. Use freshly opened, powdered AlCl₃ and handle it quickly in a moisture-free environment (e.g., glove box or under a stream of inert gas).
-
-
Cause 2: Insufficient Catalyst
-
Troubleshooting: The AlCl₃ catalyst complexes with the carbonyl oxygen of the product.[3] Therefore, more than a full molar equivalent of the catalyst is often required for the reaction to go to completion. A common approach uses 1.5 to 2.2 equivalents of AlCl₃ per equivalent of succinic anhydride.[6]
-
-
Cause 3: Wet Reagents or Solvent
-
Troubleshooting: The presence of water will quench the Lewis acid catalyst. Ensure that the benzene used is dry and thiophene-free.[6] Succinic anhydride should also be free of moisture.
-
-
Cause 4: Inadequate Reaction Time or Temperature
Problem Area 2: Incomplete Esterification or Product Hydrolysis
Q: My final product is contaminated with the starting carboxylic acid. How can I improve the conversion rate of the esterification?
A: Contamination with the starting material indicates that the reaction equilibrium has not been sufficiently shifted towards the ester product.
-
Cause 1: Water Present in the Reaction
-
Troubleshooting: Water is a product of the reaction; its presence will inhibit forward progress due to Le Chatelier's principle.[4] To mitigate this, use a large excess of the alcohol reactant (ethanol) to act as both reactant and solvent, driving the equilibrium forward.[4] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Cause 2: Insufficient Acid Catalyst
-
Cause 3: Reversible Reaction
-
Troubleshooting: The reaction is reversible.[7] Once the reaction is complete, it is crucial to neutralize the acid catalyst during the workup to prevent the reverse reaction (hydrolysis) from occurring, especially in the presence of water.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride, highlighting the effectiveness of the reaction.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [6] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [6] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [6] |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
This protocol is adapted from established methods for Friedel-Crafts acylation using succinic anhydride.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine succinic anhydride (0.68 mole) and dry, thiophene-free benzene (4.5 moles).
-
Catalyst Addition: While stirring the mixture, add powdered, anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction will occur with the evolution of hydrogen chloride gas. Caution: Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.
-
Work-up: Cool the flask in a cold water bath. Carefully and slowly add 300 mL of water through the dropping funnel to quench the reaction and decompose the aluminum chloride complex.
-
Isolation: Remove the excess benzene via steam distillation. The 4-oxo-4-phenylbutanoic acid will remain in the flask.
-
Purification: Cool the remaining solution. The product should crystallize. Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from water to yield pure 4-oxo-4-phenylbutanoic acid.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a standard Fischer esterification procedure.[4][8]
-
Reaction Setup: To a round-bottom flask containing 4-oxo-4-phenylbutanoic acid (1.0 equivalent), add a large excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 3-5 hours). Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Ethyl 4-oxo-4-phenylbutyrate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4-phenylbutyrate. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main synthetic strategies for producing this compound are Friedel-Crafts acylation and Grignard reaction.
-
Friedel-Crafts Acylation: This method involves the reaction of an aromatic compound, such as benzene, with an acylating agent like succinic anhydride or ethyl 4-chloro-4-oxobutanoate in the presence of a Lewis acid catalyst.[1][2][3]
-
Grignard Reaction: This approach utilizes a Grignard reagent, prepared from a suitable haloalkane, which then reacts with a carbonyl compound like diethyl oxalate.[4][5]
Q2: Which synthesis method is generally preferred?
Each method has its advantages and disadvantages. Friedel-Crafts acylation is a well-established and versatile method for forming aryl ketones.[2] However, it can be sensitive to reaction conditions and substrate reactivity.[6][7] The Grignard reaction offers an alternative route, but can be prone to side reactions and purification challenges.[5] The choice of method often depends on the available starting materials, scale of the reaction, and the desired purity of the final product.
Q3: What are the key safety precautions to consider during these syntheses?
Both synthesis routes involve hazardous materials and require strict adherence to safety protocols.
-
Friedel-Crafts Acylation: Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and moisture-sensitive, reacting violently with water.[7][8] The reaction should be carried out in a well-ventilated fume hood under anhydrous conditions. Acylating agents such as acyl chlorides are also corrosive and lachrymatory.[2]
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric, igniting on contact with air or moisture. Anhydrous solvents are essential, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Friedel-Crafts Acylation
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃), a common catalyst, is highly sensitive to moisture. Any water in the glassware, solvent, or starting materials will deactivate the catalyst.[6][8]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity AlCl₃. If the AlCl₃ appears clumpy or discolored, it has likely been compromised by moisture.[8]
-
-
Possible Cause B: Deactivated Aromatic Substrate. The Friedel-Crafts acylation is an electrophilic aromatic substitution. If the benzene ring has strongly electron-withdrawing substituents, it will be deactivated and less likely to react.[6][9]
-
Solution: While benzene itself is the typical starting material for this synthesis, ensure it is of high purity. If using a substituted benzene, be mindful of the electronic effects of the substituents.
-
-
Possible Cause C: Insufficient Catalyst. The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[6][9]
-
Solution: Gradually increase the molar ratio of the Lewis acid to the limiting reagent. Refer to established protocols for recommended stoichiometries.
-
-
Possible Cause D: Inappropriate Reaction Temperature. The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to side reactions and decomposition.[6]
-
Solution: Optimize the reaction temperature. Start with conditions reported in the literature and adjust as necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Problem 2: Formation of multiple products or isomers.
-
Possible Cause: Polysubstitution. While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[6][7] The introduction of the acyl group deactivates the ring, making a second acylation less favorable.[6]
-
Solution: Control the stoichiometry of the reactants carefully. Using the aromatic substrate in excess can favor monosubstitution.
-
Grignard Reaction
Problem 1: Difficulty initiating the Grignard reaction.
-
Possible Cause A: Inactive Magnesium Surface. The surface of the magnesium metal may be coated with a layer of magnesium oxide, preventing it from reacting.
-
Solution: Use freshly crushed magnesium turnings or activate the magnesium surface with a small crystal of iodine or by mechanical stirring.[5]
-
-
Possible Cause B: Presence of Moisture. Grignard reagents are extremely sensitive to water.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and ensure all starting materials are dry. The reaction should be carried out under a dry, inert atmosphere.
-
Problem 2: Low yield of the desired product and formation of by-products.
-
Possible Cause: Side Reactions. Common side products in the Grignard synthesis of this compound include 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester.[5]
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the diethyl oxalate. Slow, controlled addition is crucial.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Co-distillation or similar boiling points of by-products. The by-products formed during the Grignard reaction can be difficult to separate from the desired product by distillation alone.[5]
-
Solution: Employ high-vacuum distillation for purification.[5] If distillation is insufficient, consider column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation.
| Parameter | Method 1: Benzene & Succinic Anhydride | Method 2: Toluene & Ethyl 4-chloro-4-oxobutanoate |
| Aromatic Substrate | Benzene | Toluene |
| Acylating Agent | Succinic anhydride | Ethyl 4-chloro-4-oxobutanoate |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Aluminum chloride (AlCl₃) |
| Solvent | Benzene (reactant and solvent) | Anhydrous dichloromethane |
| Temperature | Reflux | 0 °C to room temperature |
| Reaction Time | Not specified | 2-4 hours |
| Reported Yield | 77-82% (of the intermediate acid)[10] | Not specified |
Table 2: Reaction Conditions for Grignard Synthesis. [5]
| Parameter | Value |
| Starting Halide | β-bromoethylbenzene |
| Grignard Formation Solvent | Tetrahydrofuran / Methyl tert-butyl ether |
| Grignard Formation Temp. | 50-60 °C |
| Reactant for Grignard | Ethyl chloroformate with CuCN/LiCl |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 5 hours |
| Reported Yield | 85.7% |
| Purity (GC) | 97% |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation with Benzene and Succinic Anhydride
This protocol describes the synthesis of the intermediate, 4-oxo-4-phenylbutanoic acid.[10]
-
Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, add 0.68 mole of succinic anhydride and 4.5 moles of dry, thiophene-free benzene.
-
Catalyst Addition: While stirring, add 1.5 moles of powdered, anhydrous aluminum chloride in portions.
-
Reaction: Heat the mixture in an oil bath until the reaction commences, as indicated by the evolution of hydrogen chloride gas. Maintain gentle reflux until the gas evolution ceases.
-
Work-up: Cool the reaction mixture and slowly add 300 mL of water through a dropping funnel. Remove the excess benzene by steam distillation.
-
Isolation: Pour the hot solution into a beaker and allow it to cool. Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL) to precipitate the product.
-
Purification: Filter the precipitate and wash it with hot water. Dry the product.
Protocol 2: Grignard Synthesis of this compound[5]
-
Grignard Reagent Preparation:
-
In a dry 500mL four-necked flask under a nitrogen atmosphere, add 7.2g of magnesium turnings, 30mL of tetrahydrofuran, and 2g of β-bromoethylbenzene.
-
Add a few crystals of iodine to initiate the reaction.
-
Slowly add a mixture of 54.1g of β-bromoethylbenzene and 300mL of methyl tert-butyl ether at 50-60°C.
-
Stir at this temperature for 1 hour, then cool to room temperature.
-
-
Acyl Chloride Complex Formation:
-
In a separate dry 1000mL four-necked flask under nitrogen, add 100mL of tetrahydrofuran, 45.05g of ethyl chloroformate, 13.2g of anhydrous CuCN, and 0.1 mol of LiCl. Stir for 30 minutes.
-
-
Coupling Reaction:
-
Cool the acyl chloride complex solution to 0°C in an ice-water bath.
-
Slowly add the prepared Grignard reagent dropwise, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, stir at the same temperature for 5 hours, then allow it to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Add 200mL of cold 10wt% hydrochloric acid solution and stir for 30 minutes.
-
Separate the layers and wash the organic layer with sodium bicarbonate solution and then saturated brine.
-
Remove the solvent under reduced pressure and purify the residue by high-vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in enzymatic reduction of Ethyl 2-oxo-4-phenylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the enzymatic reduction of Ethyl 2-oxo-4-phenylbutyrate to its corresponding chiral alcohol, a key intermediate in the synthesis of various pharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My conversion rate is very low. What are the most common factors I should investigate?
A1: Low conversion rates in the enzymatic reduction of Ethyl 2-oxo-4-phenylbutyrate can stem from several factors. The most critical aspects to examine are:
-
Cofactor (NADPH/NADH) Regeneration: The high cost of nicotinamide cofactors necessitates an efficient in-situ regeneration system. Without it, the reaction will quickly cease once the initial cofactor is consumed.[1]
-
Cofactor Stability: NADPH, the common cofactor for many ketoreductases, is unstable, especially in acidic conditions. Its degradation will lead to a loss of reducing equivalents and halt the reaction.[2][3][4]
-
Enzyme Activity and Stability: The specific activity of your ketoreductase is paramount. Suboptimal reaction conditions such as pH and temperature can drastically reduce its efficiency or even lead to irreversible denaturation.[5][6]
-
Substrate and/or Product Inhibition: High concentrations of the substrate (Ethyl 2-oxo-4-phenylbutyrate) or the product (Ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate) can inhibit the enzyme, leading to a plateau in the conversion rate.[7][8]
-
Presence of Inhibitors: Contaminants in your reaction mixture or the inherent presence of inhibitory compounds can negatively affect enzyme activity.[9][10]
A logical troubleshooting workflow is presented below to guide your investigation.
Q2: I'm not sure if my cofactor regeneration system is working. How can I troubleshoot it?
A2: An inefficient cofactor regeneration system is a primary cause of low conversion. Here’s how to address it:
-
Choice of Regeneration System: The most common and effective method is a coupled-enzyme system.[11] For NADPH regeneration, coupling the primary ketoreductase with a glucose dehydrogenase (GDH) that oxidizes glucose is a robust strategy.[12][13] For NADH, formate dehydrogenase (FDH) with formate as a co-substrate is widely used.[1][14]
-
Ensure Co-substrate is in Excess: The co-substrate (e.g., glucose, formate) for the regeneration enzyme must be present in stoichiometric excess relative to the substrate you want to reduce. This drives the equilibrium towards cofactor regeneration.
-
Verify Regeneration Enzyme Activity: Ensure the regeneration enzyme (e.g., GDH, FDH) is active under the same reaction conditions (pH, temperature) as your primary ketoreductase.
-
Consider Whole-Cell Systems: Using whole recombinant cells (e.g., E. coli) expressing both the ketoreductase and a dehydrogenase can be a cost-effective strategy, as the cells' metabolic pathways can regenerate the cofactor using a simple carbon source like glucose.[15]
Q3: My reaction starts well but then stops. Could my cofactor be degrading?
A3: Yes, this is a classic sign of cofactor degradation. NADPH is particularly sensitive to its environment:
-
pH Effects: NADPH is rapidly degraded in acidic solutions (pH < 7.4).[3][4] It is most stable in slightly alkaline conditions (pH 8-10).[4][16] Conversely, the oxidized form, NADP+, is more stable in acidic conditions.[4]
-
Buffer Composition: Phosphate buffers can accelerate the degradation of NADPH.[3] If possible, consider using a different buffer system like Tris-HCl at a slightly alkaline pH.[3]
-
Temperature: Higher temperatures increase the rate of NADPH degradation. While the enzyme may have a higher optimal temperature, a compromise may be needed to maintain cofactor stability over the course of the reaction. For example, at 41°C, half of the NADPH can degrade in about an hour.[3]
-
Preparation and Storage: Always prepare NADPH solutions fresh using a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8).[3] If you must store it, do so at -80°C for long-term stability or -20°C for shorter periods.[3] Avoid using distilled water, which can be slightly acidic.[3]
| Parameter | Condition | Effect on NADPH Stability | Citation |
| pH | < 7.4 | Rapid degradation | [3][4] |
| 8.0 - 10.0 | Increased stability | [4][16] | |
| Temperature | 19°C | Half-life > 8 hours | [3] |
| 41°C | Half-life ~ 1 hour | [3] | |
| Buffer | Phosphate | Can accelerate degradation | [3] |
| Tris-HCl (e.g., 10 mM, pH 8) | Recommended for stability | [3] |
Q4: What are the optimal pH and temperature for the reduction of Ethyl 2-oxo-4-phenylbutyrate?
A4: The optimal conditions depend on the specific ketoreductase (KRED) being used. However, general ranges can be provided based on published data.
-
pH: Most ketoreductases exhibit optimal activity at or near a neutral pH, typically between 6.5 and 8.0.[17][5][18][19] For instance, a study using a carbonyl reductase from Kluyveromyces marxianus (KmCR) found the optimal pH to be 7.0 for the reduction of Ethyl 2-oxo-4-phenylbutyrate, resulting in approximately 89% productivity.[18]
-
Temperature: The optimal temperature can vary more widely, often between 25°C and 55°C.[6] One study found the optimal reaction temperature for KmCR to be 25°C. Another study using a different KRED reported an optimum of 55°C.[17] It is crucial to balance optimal enzyme activity with enzyme and cofactor stability.[19] High temperatures can lead to rapid enzyme denaturation and cofactor degradation.[3][6]
| Enzyme System | Substrate | Optimal pH | Optimal Temperature (°C) | Conversion/Yield | Citation |
| Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate | 7.0 | 25 | 62% Yield | [18][20] |
| Candida krusei SW2026 (whole cell) | Ethyl 2-oxo-4-phenylbutyrate | 6.6 | 30 | 95.1% Yield | [7][8] |
| Carbonyl Reductase (CpCR) + GDH | Ethyl 2-oxo-4-phenylbutyrate | 7.0 | 30 | 98.3% Conversion | [12] |
| Baker's Yeast (pretreated) | Ethyl 2-oxo-4-phenylbutyrate | 8.0 | 30 | 41.9% Conversion | [7] |
Q5: I suspect substrate or product inhibition. How can I confirm and mitigate this?
A5: Substrate and product inhibition are common in enzymatic reactions, especially at high concentrations.
-
Symptoms: The reaction rate decreases significantly over time, even when substrate and cofactor are still present. Running reactions at different initial substrate concentrations can reveal an optimal concentration, with lower conversion rates at higher starting concentrations.
-
Mitigation Strategies:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, a fed-batch approach can maintain a low, non-inhibitory concentration. A study demonstrated this by initially adding 120 mM of the substrate and then continuously feeding it at a rate of 80 mM/h, achieving a final product concentration of 912 mM.[12]
-
Biphasic Systems: Introducing an organic solvent phase can help partition the substrate and product, keeping their aqueous concentrations low and reducing inhibition.[7][21] A water/benzene two-liquid phase system has been shown to overcome strong substrate and product inhibition.[7]
-
Immobilization: Immobilizing the enzyme can sometimes alter its microenvironment and reduce the effects of inhibition.[22]
-
Experimental Protocols
Protocol: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate using a KRED and GDH for Cofactor Regeneration
This protocol provides a general methodology for the enzymatic reduction. Optimization of specific parameters (e.g., enzyme and substrate concentrations, temperature) is recommended for your specific enzyme system.
1. Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
Ethyl 2-oxo-4-phenylbutyrate (Substrate)
-
D-Glucose (Co-substrate)
-
NADP+ (Cofactor)
-
Buffer (e.g., 100 mM Potassium Phosphate or Tris-HCl, pH 7.0)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
2. Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction buffer.
-
Add D-Glucose to a final concentration of 50-100 mM.[12][22]
-
Add the Glucose Dehydrogenase (GDH) to the desired activity level.
-
Add the Ketoreductase (KRED) to the desired activity level.
-
Pre-incubate the mixture at the optimal reaction temperature (e.g., 30°C) for 10-15 minutes to ensure temperature equilibration.
-
To initiate the reaction, add the Ethyl 2-oxo-4-phenylbutyrate substrate. A starting concentration of 10-30 mM is common.[12]
3. Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in the aliquot immediately (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Analyze the organic phase by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentrations of the substrate and product.
4. Product Workup and Purification:
-
Once the reaction has reached the desired conversion, quench the entire reaction mixture by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer 2-3 more times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. leibniz-inm.de [leibniz-inm.de]
- 14. Enzymatic C1 reduction using hydrogen in cofactor regeneration [journal.hep.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. KR20210122258A - Stabilization of NADPH or NADH in Ammonia Detection Assay - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. omicsonline.org [omicsonline.org]
- 20. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions - The Pharmaceutical and Chemical Journal [tpcj.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Purification challenges of Ethyl 4-oxo-4-phenylbutyrate and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Ethyl 4-oxo-4-phenylbutyrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering step-by-step solutions.
Problem 1: Persistent Yellow Color in the Final Product
Question: My purified this compound remains yellow, even after distillation/chromatography. What is the cause and how can I remove it?
Answer:
A persistent yellow color in this compound is often due to the presence of high-boiling point, colored impurities or degradation products formed during synthesis or purification. These can include polymeric materials or products from side reactions, especially if the synthesis was carried out at elevated temperatures.
Solutions:
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate or ethanol).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
-
Column Chromatography with Careful Fraction Collection:
-
Use a silica gel column with a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from a low percentage of ethyl acetate).
-
Monitor the elution closely using Thin Layer Chromatography (TLC).[1]
-
Collect smaller fractions and analyze them for both the desired product and the colored impurities. The colored impurities may elute either before or after the main product depending on their polarity.
-
-
Recrystallization:
-
If the product is amenable to crystallization, this can be an effective method for color removal. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[2]
-
Problem 2: Presence of 4-Oxo-4-phenylbutanoic Acid Impurity
Question: My NMR/GC-MS analysis shows the presence of the corresponding carboxylic acid, 4-oxo-4-phenylbutanoic acid. How can I remove this acidic impurity?
Answer:
The presence of 4-oxo-4-phenylbutanoic acid is typically due to the hydrolysis of the ethyl ester during the reaction workup or purification, especially if basic conditions were used.[3]
Solutions:
-
Aqueous Wash with a Weak Base:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The acidic impurity will be converted to its sodium salt and move into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Silica Gel Plug Filtration:
-
For small-scale purifications, passing a solution of the crude product through a short plug of silica gel can effectively remove the more polar acidic impurity.[5] Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Problem 3: Co-elution of Impurities During Column Chromatography
Question: I'm having difficulty separating my product from a close-running impurity during column chromatography. What can I do to improve the separation?
Answer:
Co-elution of impurities is a common challenge, often due to similar polarities between the product and the impurity.
Solutions:
-
Optimize the Eluent System:
-
Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between your product and the impurity.
-
Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity.
-
-
Use a Different Stationary Phase:
-
If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
Employ Gradient Elution:
-
Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with similar Rf values.
-
-
Recrystallization as an Alternative:
-
If chromatography is not effective, recrystallization can be a powerful alternative for separating compounds with different solubilities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used. For a Friedel-Crafts acylation approach, impurities may include:
-
Unreacted starting materials: Benzene, succinic anhydride, or related reagents.[6][7]
-
Diacylated products: Where the aromatic ring has been acylated twice.
-
Positional isomers: If a substituted benzene is used as a starting material.
-
Hydrolysis product: 4-Oxo-4-phenylbutanoic acid.[3]
-
Byproducts from side reactions: Such as those from the over-addition of a Grignard reagent if that synthetic route is employed.[8]
Q2: What is the best single method for purifying this compound?
A2: The "best" method depends on the nature and quantity of the impurities, as well as the desired scale and final purity.
-
Vacuum Distillation is often suitable for large-scale purification to remove non-volatile or very high-boiling impurities.[9]
-
Column Chromatography offers excellent separation of a wide range of impurities, especially those with different polarities, and is ideal for achieving high purity on a lab scale.[10][11]
-
Recrystallization can be highly effective for removing small amounts of impurities and achieving a high degree of purity, provided a suitable solvent system can be found.[2]
Often, a combination of these methods is employed for the highest purity.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural impurities.
-
Thin Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction or purification.[1][16][17][18][19]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Major Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | 75-90% | 95-98% | 70-85% | Low and high boiling point impurities, non-volatile residues. | Scalable, cost-effective for large quantities. | May not remove impurities with similar boiling points; thermal degradation is a risk. |
| Column Chromatography | 70-95% | >99% | 60-80% | Polar and non-polar impurities, colored byproducts, starting materials. | High resolution, adaptable to a wide range of impurities. | Can be time-consuming and requires significant solvent volumes; not ideal for very large scales. |
| Recrystallization | 90-98% | >99.5% | 50-75% | Small amounts of structurally similar impurities, colored byproducts. | Can yield very high purity material; relatively simple procedure. | Finding a suitable solvent can be challenging; lower yields are common. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from the purification of similar keto esters.[8][9]
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed. Use a short-path distillation head for high-boiling liquids.
-
Sample Preparation: Place the crude this compound (up to 70% of the flask volume) in the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually reduce the pressure in the system using a vacuum pump. A pressure of 2-3 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is based on standard practices for the purification of keto esters.[10][11]
-
Stationary Phase: Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is based on general principles and a procedure for a similar compound.[2]
-
Solvent Selection: Determine a suitable solvent or solvent pair. Good candidates include ethanol/water or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution of the compound in the more soluble solvent, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution, then cool as described above.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 11. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 12. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijraset.com [ijraset.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. Friedel Crafts Acylation Lab Report | ipl.org [ipl.org]
- 17. m.youtube.com [m.youtube.com]
- 18. silicycle.com [silicycle.com]
- 19. youtube.com [youtube.com]
- 20. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
Identifying and removing impurities from Ethyl 4-oxo-4-phenylbutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4-phenylbutyrate. Here, you will find information on identifying and removing common impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. Common synthesis methods, such as the Friedel-Crafts acylation of benzene with ethyl succinyl chloride or variations of Grignard reactions, can introduce specific impurities.
Common Impurities Include:
-
Unreacted Starting Materials: Phenylacetaldehyde, diethyl oxalate, or other precursors may be present if the reaction has not gone to completion.[1][2][3]
-
Byproducts from Side Reactions: In Grignard-based syntheses, byproducts such as 1,6-diphenylhexane-1,6-dione and various hydroxy esters can form.[2]
-
Solvent Residues: Residual solvents used during the synthesis or workup (e.g., tetrahydrofuran, diethyl ether, toluene) may be present.
-
Degradation Products: The compound's stability, particularly at acidic pH, is generally good; however, prolonged exposure to harsh conditions or elevated temperatures can lead to degradation.[4]
Q2: Which analytical techniques are most effective for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Due to the keto-enol tautomerism of β-keto esters, peak shape can be challenging. Using mixed-mode columns or adjusting the temperature can improve peak resolution.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, residual solvents, and certain byproducts. The compound may decompose at high injector temperatures, so method optimization is crucial.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present, aiding in their identification.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups of both the product and potential impurities. The IR spectrum will show characteristic absorption bands for both the keto and enol tautomers if both are present in significant amounts.[4][9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
Possible Cause: Keto-enol tautomerism is a common cause of poor peak shape for β-keto esters in reverse-phase HPLC.[7]
Solution:
-
Increase Column Temperature: Raising the column temperature can accelerate the interconversion between tautomers, leading to a single, sharper peak.[7]
-
Use a Mixed-Mode HPLC Column: These columns can provide better peak shapes for compounds like β-diketones.[7]
-
Mobile Phase Optimization: Adjusting the pH or solvent composition of the mobile phase can sometimes improve peak symmetry.
Problem 2: Presence of High-Boiling Point Impurities After Distillation
Possible Cause: Simple distillation may not be sufficient to remove byproducts with boiling points close to that of this compound, such as dimeric impurities.[2]
Solution:
-
Fractional Distillation Under High Vacuum: For impurities with close boiling points, fractional distillation under high vacuum can provide the necessary separation efficiency.
-
Column Chromatography: This is a highly effective method for removing a wide range of impurities. A silica gel column with a suitable solvent system can isolate the desired product.[10]
Problem 3: Unexpected Peaks in NMR Spectrum
Possible Cause: The presence of unreacted starting materials, byproducts, or residual solvents.
Solution:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks with the known spectra of potential starting materials and byproducts.
-
Select an Appropriate Purification Method: Based on the identity of the impurity, choose a suitable purification technique as outlined in the purification protocols below.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing a broad range of impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Crude this compound
-
Solvent system: A mixture of ethyl acetate and petroleum ether (e.g., 1:80 v/v, adjust as needed based on TLC analysis).[10]
-
Glass column, flasks, and other standard laboratory glassware.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analysis by HPLC
This protocol provides a general method for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV at a suitable wavelength |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 µL |
For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]
Data Summary
The following table summarizes key analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [11][12] |
| Molecular Weight | 206.24 g/mol | [11][12] |
| Appearance | Light yellow oily liquid | [2][13] |
| Boiling Point | 131-133°C at 2 mmHg | [13] |
| Density | 1.091 g/mL at 25°C | [13] |
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Decision tree for selecting a purification method.
References
- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 | FE44430 [biosynth.com]
- 5. rroij.com [rroij.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. nbinno.com [nbinno.com]
Stability and degradation issues of Ethyl 4-oxo-4-phenylbutyrate
Welcome to the Technical Support Center for Ethyl 4-oxo-4-phenylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a γ-keto ester, is susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and photodegradation.
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 4-oxo-4-phenylbutanoic acid and ethanol. The resulting keto acid may be prone to further reactions.
-
Thermal Decomposition: At elevated temperatures, such as those encountered in a GC injector, decomposition can occur. While specific studies on this molecule are limited, similar keto esters are known to be thermally labile.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. The container should be tightly sealed to prevent moisture uptake, which can lead to hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q3: What are some common impurities that might be present in a sample of this compound?
A3: Impurities can arise from the synthesis process. Common synthetic routes, such as the Grignard reaction with diethyl oxalate, may introduce by-products. Potential impurities to be aware of include:
-
Starting materials and reagents from the synthesis.
-
By-products from side reactions, such as 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC/GC analysis.
-
Possible Cause 1: Degradation of the analyte.
-
Hydrolysis: The presence of moisture in your sample or solvent can lead to the formation of 4-oxo-4-phenylbutanoic acid. This will appear as a separate, more polar peak in a reversed-phase HPLC chromatogram.
-
Thermal Decomposition (in GC): High injector temperatures can cause the molecule to fragment. Similar compounds have been shown to decompose to phenylacetone (P2P) under such conditions.[2]
-
Solution:
-
Ensure the use of dry solvents and proper sample handling to minimize moisture exposure.
-
For GC analysis, consider using a lower injector temperature or derivatization to improve thermal stability.[2]
-
Confirm the identity of the unexpected peaks using mass spectrometry (LC-MS or GC-MS).
-
-
-
Possible Cause 2: Presence of synthesis-related impurities.
-
Solution: Review the synthesis pathway of your material to anticipate potential by-products.[1] Use a high-resolution separation method and mass spectrometry to identify these impurities. If necessary, purify the sample using techniques like flash chromatography.
-
Issue 2: Inconsistent results in reactions using this compound as a starting material.
-
Possible Cause 1: Purity of the starting material.
-
Solution: Always verify the purity of your this compound before use, especially for a new batch. Use a validated analytical method like HPLC or GC to determine the assay.
-
-
Possible Cause 2: Degradation during the reaction.
-
Solution: Be mindful of the reaction conditions.
-
pH: Strong acidic or basic conditions can promote hydrolysis of the ester. If the reaction is sensitive to water, use anhydrous conditions.
-
Temperature: High reaction temperatures may lead to thermal degradation.
-
Light: If the reaction is performed over an extended period, protect it from light to prevent potential photodegradation.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Light yellow oily liquid | [4] |
| Boiling Point | 131-133 °C at 2 mmHg | [4] |
| Density | 1.091 g/mL at 25 °C | [4] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) ratio. For improved peak shape, 0.1% phosphoric acid or formic acid can be added to the aqueous portion.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
Technical Support Center: Optimizing Catalyst Selection for Enantioselective Hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for enantioselective hydrogenation experiments.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Q: My reaction shows high conversion but the enantiomeric excess (ee) is low. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric hydrogenation. Several factors can influence the stereochemical outcome of the reaction. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Solutions:
-
Sub-optimal Catalyst/Ligand: The choice of metal precursor and chiral ligand is paramount. The catalyst-substrate interaction dictates the stereochemical pathway.
-
Solution: Screen a variety of chiral ligands with different electronic and steric properties. For instance, electron-rich ligands can increase the activity of the metal center, while bulky ligands can enhance steric hindrance, leading to better enantioselectivity.
-
-
Incorrect Solvent Choice: The solvent can significantly influence the catalyst's performance by affecting its solubility, stability, and interaction with the substrate.[1] Polar or coordinating solvents may interfere with the catalyst-substrate interaction, leading to lower ee.[2]
-
Inappropriate Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric pathways. However, this may also decrease the reaction rate. A temperature screening study is recommended to find the optimal balance.
-
-
Incorrect Hydrogen Pressure: Hydrogen pressure can influence the concentration of active catalytic species and the reaction mechanism.
-
Solution: Vary the hydrogen pressure. While higher pressures can sometimes increase the reaction rate, they may also negatively impact enantioselectivity in some catalytic systems.[4]
-
-
Presence of Impurities: Water, oxygen, or other impurities in the substrate, solvent, or inert gas can poison the catalyst or interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Handle the catalyst and set up the reaction under a strict inert atmosphere (e.g., in a glovebox).[2]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Issue 2: Low or No Conversion
Q: My reaction is not proceeding, or the conversion is very low. What should I check?
A: Low or no conversion can be attributed to several factors, ranging from catalyst activity to reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may not have been activated properly or may have decomposed.
-
Solution: Follow a reliable pre-catalyst activation protocol. For many noble metal catalysts, this involves the reaction of a metal precursor with a chiral ligand to form the active species. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
-
Catalyst Poisoning: The presence of certain functional groups or impurities in the substrate or solvent can act as catalyst poisons. Common poisons include sulfur-containing compounds, and in some cases, the product amine itself can act as an inhibitor.[5]
-
Solution: Purify the substrate to remove any potential poisons. If product inhibition is suspected, consider running the reaction at a lower substrate concentration or using a different catalyst system.
-
-
Insufficient Hydrogen: The amount of hydrogen available for the reaction may be limiting.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. For reactions at atmospheric pressure (balloon), ensure the balloon remains inflated throughout the reaction. Increasing the hydrogen pressure can also increase the reaction rate.
-
-
Sub-optimal Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: While lower temperatures often favor enantioselectivity, a certain minimum temperature is required for an acceptable reaction rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C).[3]
-
-
Poor Mixing: In heterogeneous reactions, or if the catalyst has poor solubility, inefficient stirring can lead to low conversion.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate mass transfer.
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst and ligand for a new substrate?
A1: The selection of an initial catalyst system is often based on literature precedents for similar substrates. A common starting point for the asymmetric hydrogenation of prochiral olefins and ketones are catalysts based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral phosphine ligands such as BINAP, DuPhos, or PHOX.
Q2: What is a typical catalyst loading, and can it affect the reaction outcome?
A2: A typical starting catalyst loading is in the range of 0.5 to 2 mol%. Both excessively high and low catalyst loadings can negatively impact the reaction. Too low a loading may result in slow or incomplete conversion, while too high a loading can sometimes lead to the formation of byproducts or a decrease in enantioselectivity. It is an important parameter to optimize for each specific reaction.
Q3: How critical is the order of addition of reagents?
A3: The order of addition can be critical. It is generally recommended to first prepare the active catalyst by stirring the metal precursor and the chiral ligand in the solvent for a specific period before adding the substrate. This pre-formation step ensures the active catalyst is ready for the hydrogenation reaction upon introduction of the substrate and hydrogen.
Q4: How is the enantiomeric excess (ee) of the product determined?
A4: The enantiomeric excess is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the ee.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of solvent and temperature on the enantioselective hydrogenation of model substrates.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of 2-Methylquinoline [3]
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Methanol | >99 | 96 |
| 2 | Ethanol | >99 | 96 |
| 3 | Isopropanol | >99 | 95 |
| 4 | THF | 81 | 90 |
| 5 | Toluene | 45 | 85 |
| 6 | Acetone | >99 | 94 |
| 7 | CH₂Cl₂ | 63 | 98 |
Reaction conditions: 2-methylquinoline (0.2 mmol), (R,R)-1c catalyst (1 mol%), H₂ (20 atm), 60 °C, 6 h.
Table 2: Effect of Temperature on the Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst System | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Ru/γ-Al₂O₃-(R,R)-DPEN | 25 | >99 | 60.5 |
| 2 | Ru/γ-Al₂O₃-(R,R)-DPEN | 0 | >99 | 65.2 |
| 3 | Ru/γ-Al₂O₃-(R,R)-DPEN | -20 | 95 | 70.1 |
Note: Data is illustrative and compiled from general trends observed in the literature. Specific values can vary significantly based on the exact catalyst, substrate, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a vial is charged with the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.002 mmol) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.0022 mmol).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., Methanol, 2 mL) is added.
-
Catalyst Activation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: The substrate (e.g., methyl (Z)-α-acetamidocinnamate, 0.2 mmol) is added to the catalyst solution.
-
Hydrogenation: The vial is placed in a high-pressure reactor. The reactor is sealed, purged with hydrogen gas (3 cycles of pressurizing to 10 atm and venting), and then pressurized to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: The reaction is stirred at the desired temperature for the specified time (e.g., 12 hours). The conversion can be monitored by TLC or GC/MS analysis of aliquots.
-
Work-up: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the product.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: A small amount of the purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: A chiral stationary phase (CSP) column is selected based on the structure of the analyte. For many common products of asymmetric hydrogenation, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are effective.[6][7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[7] A common starting condition is 90:10 (v/v) n-hexane:2-propanol.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Temperature: Ambient temperature.
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Analysis: The retention times of the two enantiomers will be different. The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Visualizations
General Workflow for Catalyst Optimization
Caption: A general workflow for optimizing catalyst selection.
Simplified Catalyst Activation Pathway (Ru-BINAP/Diamine System)
Caption: Simplified activation of a Ru-BINAP/diamine catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Scaling up the synthesis of Ethyl 4-oxo-4-phenylbutyrate for industrial production
Welcome to the technical support center for the industrial-scale synthesis of Ethyl 4-oxo-4-phenylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during large-scale production.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Friedel-Crafts Acylation: - Deactivated aromatic ring (e.g., presence of electron-withdrawing groups).[1] - Inactive Lewis acid catalyst due to moisture.[1] - Insufficient amount of catalyst.[1] Grignard Reaction: - Presence of moisture or protic solvents, which quenches the Grignard reagent. - Formation of Wurtz side products.[2] | Friedel-Crafts Acylation: - Ensure the aromatic substrate is not strongly deactivated. - Use anhydrous solvents and reagents, and dry glassware thoroughly.[1] - A stoichiometric amount or even an excess of the Lewis acid catalyst is often required as the ketone product can form a stable complex with it.[1] Grignard Reaction: - Use anhydrous solvents (e.g., diethyl ether, THF) and dry all glassware and starting materials. - Control reaction temperature to minimize side reactions. |
| Formation of Multiple Products/Impurities | Friedel-Crafts Acylation: - Polyacylation (less common than polyalkylation but possible under certain conditions). - Isomer formation if the aromatic ring has multiple activation sites. Grignard Reaction: - Formation of by-products such as 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester.[3] | Friedel-Crafts Acylation: - The acyl group is deactivating, so polyacylation is generally not a major issue.[4] - Control reaction temperature and use appropriate protecting groups if necessary to direct substitution. Grignard Reaction: - Slow, controlled addition of the Grignard reagent to the diethyl oxalate at low temperatures. - Use of a copper catalyst can improve selectivity. |
| Reaction Not Initiating | Grignard Reaction: - Magnesium surface is coated with oxide, preventing reaction. - Insufficient initiator (e.g., iodine, 1,2-dibromoethane). | - Activate magnesium turnings by grinding or sonication. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3] |
| Product is a Dark, Tarry Material | - High reaction temperatures leading to polymerization or decomposition. - Presence of highly reactive impurities in starting materials. | - Maintain strict temperature control throughout the reaction. - Purify starting materials before use. |
| Difficulty in Product Isolation and Purification | - Incomplete reaction leading to a mixture of starting materials and products. - Formation of emulsions during aqueous workup. - High boiling point of by-products making distillation difficult.[3] | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Add saturated brine solution to break emulsions during extraction. - Utilize high vacuum distillation or column chromatography for purification.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial synthesis routes are:
-
Friedel-Crafts Acylation: This involves the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst (like aluminum chloride) to form 4-oxo-4-phenylbutanoic acid, followed by esterification with ethanol.
-
Grignard Reaction: This route utilizes a Grignard reagent, typically prepared from a 2-phenylethyl halide (e.g., 2-phenylethyl bromide), which then reacts with a suitable electrophile like diethyl oxalate.[2][3]
Q2: Which synthesis route is more suitable for large-scale production?
A2: Both routes have their advantages and disadvantages for industrial scaling. The Friedel-Crafts route is a classic and well-established method. The Grignard route can be shorter and simpler but requires strict anhydrous conditions and careful control to avoid side reactions, which can be challenging on a large scale.[2] The choice often depends on factors like raw material cost, available equipment, and desired purity.
Q3: What are the key safety precautions to consider during the industrial synthesis of this compound?
A3: Key safety precautions include:
-
Handling Lewis acids like aluminum chloride with care as they are corrosive and react violently with water.
-
Managing flammable solvents like diethyl ether and THF, especially in Grignard reactions.
-
Ensuring proper ventilation and using personal protective equipment (PPE) to avoid inhalation or contact with hazardous chemicals.[6]
-
Controlling reaction temperatures to prevent runaway reactions.
Q4: How can the purity of the final product be enhanced?
A4: To enhance the purity of this compound, consider the following:
-
Use high-purity starting materials.
-
Optimize reaction conditions (temperature, reaction time, catalyst loading) to minimize side-product formation.
-
Employ effective purification techniques such as high vacuum distillation or column chromatography.[3][5]
-
Thoroughly wash the crude product during the workup to remove acidic or basic impurities.
Q5: Are there any "green" or more environmentally friendly synthesis methods being developed?
A5: Research is ongoing into greener synthesis routes. This includes the use of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions and biocatalytic methods. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to produce chiral intermediates is being explored using engineered enzymes, which is a more sustainable approach.[7][8]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation Route
This protocol describes the synthesis of this compound via a two-step Friedel-Crafts acylation followed by esterification.
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber, charge anhydrous aluminum chloride.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Slowly add a solution of succinic anhydride in the chosen solvent to the stirred suspension.
-
Benzene Addition: Add benzene dropwise to the reaction mixture, maintaining the temperature between 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product, 4-oxo-4-phenylbutanoic acid, will precipitate. Isolate the solid by filtration, wash with cold water, and dry.
Step 2: Esterification to this compound
-
Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the 4-oxo-4-phenylbutanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Grignard Reaction Route
This protocol outlines the synthesis of this compound using a Grignard reagent.
-
Grignard Reagent Preparation:
-
Setup: In a dry, nitrogen-flushed reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place magnesium turnings.[3]
-
Initiation: Add a small amount of an initiator (e.g., a crystal of iodine) and a small volume of a solution of 2-phenylethyl bromide in anhydrous diethyl ether or THF.[3]
-
Addition: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional period to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
-
Setup: In a separate dry, nitrogen-flushed reactor, prepare a solution of diethyl oxalate in anhydrous diethyl ether or THF.
-
Cooling: Cool this solution to a low temperature (e.g., -10 °C to 0 °C).
-
Addition: Add the prepared Grignard reagent dropwise to the cooled diethyl oxalate solution, maintaining the low temperature.
-
Reaction: Stir the mixture at the low temperature for a few hours.
-
-
Work-up and Isolation:
-
Quenching: Carefully quench the reaction by slowly adding a cold, dilute acid solution (e.g., 10% hydrochloric acid or saturated ammonium chloride solution).[3]
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by high vacuum distillation.[3]
-
Visualizations
Caption: Friedel-Crafts Acylation and Esterification Workflow.
Caption: Grignard Reaction Workflow for Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxo-4-phenylbutyrate is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension and heart failure. The efficiency of its synthesis is therefore of significant interest in the drug development and manufacturing process. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a summary of their efficiencies, detailed experimental protocols, and a logical workflow for route selection.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is a critical decision that impacts overall yield, purity, cost, and environmental footprint. Below is a summary of the key quantitative data for the most prevalent synthetic methodologies.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | β-Bromoethylbenzene, Ethyl Chloroformate | Magnesium, CuCN | ~6.5 hours | -15 to 60 | 85.7 | 97 | High yield, good purity | Moisture sensitive, potential by-products |
| Friedel-Crafts Acylation | Benzene, Ethyl 4-chloro-4-oxobutanoate | AlCl₃ | 2-4 hours | 0 to Room Temp. | ~70-80 (Typical) | >95 | Well-established, readily available starting materials | Use of strong Lewis acid, potential for polysubstitution |
| Claisen Condensation | Acetophenone, Diethyl oxalate | Sodium Ethoxide | Several hours | Room Temp. to 80 | ~65-75 (Typical) | >95 | Good for large-scale synthesis, avoids harsh reagents | Requires strictly anhydrous conditions |
| Benzaldehyde Route | Benzaldehyde, Pyruvic acid | KOH, PdCl₂, H₂ | Multi-step | Various | ~69 (Overall) | >95 | Avoids Grignard and Friedel-Crafts reagents | Multi-step process, lower overall yield |
Experimental Protocols
Grignard Reaction Route
This method involves the formation of a Grignard reagent from β-bromoethylbenzene, which then reacts with ethyl chloroformate in the presence of a copper catalyst.
Step 1: Preparation of the Grignard Reagent
-
To a dry 500 mL four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 30 mL of anhydrous tetrahydrofuran (THF), 7.2 g (0.3 mol) of magnesium turnings, and 2 g of β-bromoethylbenzene under a nitrogen atmosphere.
-
Add a few crystals of iodine to initiate the reaction. A slight temperature increase and fading of the iodine color indicate the start of the reaction.
-
Slowly add a mixture of 54.1 g (a total of 0.3 mol) of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether at a rate that maintains the temperature between 50-60°C. The addition should be completed in about 30 minutes.
-
After the addition is complete, stir the mixture at the same temperature for 1 hour.
-
Cool the reaction mixture to room temperature to obtain the Grignard solution.
Step 2: Reaction with Ethyl Chloroformate
-
In a separate dry 1000 mL four-necked flask under a nitrogen atmosphere, add 100 mL of anhydrous THF and 45.05 g (0.33 mol) of ethyl chloroformate.
-
Add 13.2 g of anhydrous CuCN to the flask.
-
Cool the mixture to -10°C to -15°C.
-
Slowly add the previously prepared Grignard solution dropwise over 1 hour, maintaining the temperature between -10°C and -15°C.
-
After the addition is complete, continue stirring at the same temperature for 5 hours.
-
Slowly warm the reaction to room temperature and stir for an additional hour.
Work-up and Purification
-
Pour the reaction mixture into 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by high vacuum distillation to obtain this compound.[1]
Friedel-Crafts Acylation Route
This classic electrophilic aromatic substitution involves the acylation of benzene with ethyl 4-chloro-4-oxobutanoate using aluminum chloride as a Lewis acid catalyst.
Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃).
-
Add anhydrous dichloromethane (DCM) to the flask and cool the stirred suspension to 0°C in an ice bath.
Addition of Reactants
-
Prepare a solution of 1.0 equivalent of benzene and 1.0 equivalent of ethyl 4-chloro-4-oxobutanoate in anhydrous DCM.
-
Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
Reaction Progression
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification
-
Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[2]
Claisen Condensation Route
This route involves the base-catalyzed condensation of acetophenone with diethyl oxalate.
Reaction Procedure
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
To a stirred solution of acetophenone in an anhydrous solvent (e.g., ethanol or THF), add the sodium ethoxide solution at room temperature.
-
Slowly add diethyl oxalate to the reaction mixture.
-
The reaction mixture is typically stirred for several hours at room temperature or gently heated to drive the reaction to completion.
Work-up and Purification
-
After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid).
-
The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography.
Benzaldehyde Route
This multi-step synthesis starts from benzaldehyde and pyruvic acid and proceeds through several intermediates. The overall yield for this route is reported to be approximately 69%.[3]
Step 1: Aldol Condensation
-
Benzaldehyde and pyruvic acid undergo an aldol condensation in the presence of potassium hydroxide to form 4-phenyl-2-oxo-3-butenoic acid potassium salt.
-
Acidification of the salt yields 4-phenyl-2-oxo-3-butenoic acid.[3]
Step 2: Esterification
-
The 4-phenyl-2-oxo-3-butenoic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce ethyl 4-phenyl-2-oxo-3-butenoate.[3]
Step 3: Catalytic Reduction
-
The double bond in ethyl 4-phenyl-2-oxo-3-butenoate is selectively reduced using a palladium chloride catalyst under a hydrogen atmosphere to yield the final product, this compound.[3]
Logical Workflow for Synthetic Route Selection
The choice of the optimal synthetic route depends on various factors, including the desired scale of production, cost of starting materials, available equipment, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making workflow for selecting the optimal synthetic route for this compound.
References
GC-MS vs. HPLC for the Analysis of Ethyl 4-oxo-4-phenylbutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of chemical compounds is paramount. Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in various synthetic pathways, requires robust analytical methods for its quantification and purity assessment. This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.
At a Glance: GC-MS vs. HPLC for this compound
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, with detection by mass spectrometry. | Separation based on polarity, with detection typically by UV-Vis spectroscopy. |
| Volatility Requirement | Analyte must be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds. |
| Sensitivity | Generally higher, especially with selective ion monitoring (SIM). | Good, but may be lower than GC-MS for certain compounds. |
| Selectivity | Very high due to mass spectral data, allowing for definitive identification. | Good, but can be limited by UV-Vis detection for co-eluting impurities. |
| Sample Preparation | May require derivatization to increase volatility. | Generally simpler, involving dissolution in the mobile phase. |
| Analysis Time | Typically faster run times. | Can have longer run times depending on the separation. |
| Instrumentation Cost | Higher initial investment and maintenance costs. | Lower initial investment and maintenance costs. |
Quantitative Performance Comparison
While specific validated quantitative data for the analysis of this compound is not extensively available in peer-reviewed literature, the following table presents typical performance characteristics that can be expected from each technique based on the analysis of similar keto-ester compounds.
| Parameter | GC-MS (Hypothetical Data) | HPLC (Hypothetical Data) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Recovery | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% |
Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
GC-MS Protocol
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and selective ion monitoring (SIM) for quantitative analysis. The mass spectrum for this compound is available in the NIST library for confirmation.[1]
HPLC Protocol
This protocol provides a standard reversed-phase HPLC method for the analysis of this compound.[2]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). To improve peak shape, especially given the potential for keto-enol tautomerism in β-keto esters, the addition of 0.1% phosphoric acid or formic acid to the aqueous phase is recommended.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
Method Selection and Workflow
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages.
GC-MS is the preferred method for:
-
Trace-level analysis due to its superior sensitivity.
-
Definitive identification of the analyte and any unknown impurities through mass spectral library matching.
HPLC is well-suited for:
-
Routine quality control and purity assessments due to its robustness and lower operational cost.
-
Analysis of thermally sensitive samples , although this compound is generally stable under typical GC conditions.
The selection of the most appropriate technique should be guided by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity. For comprehensive characterization, a combination of both techniques can provide complementary information.
References
Validating the Molecular Identity of Ethyl 4-oxo-4-phenylbutyrate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous characterization of synthesized compounds is a critical step in ensuring data integrity and product quality. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of Ethyl 4-oxo-4-phenylbutyrate. We present a detailed analysis of the expected spectral data, experimental protocols, and a comparative assessment of the strengths and limitations of each method, supported by experimental data from publicly available databases and predictive modeling.
At a Glance: Comparing Analytical Techniques
The choice of an analytical technique for the characterization of a small organic molecule like this compound depends on the specific information required, the sample matrix, and the available instrumentation. While NMR spectroscopy provides the most detailed structural information, GC-MS and FTIR offer complementary data that can be invaluable for a comprehensive validation.
| Feature | ¹H and ¹³C NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed molecular structure, including carbon-hydrogen framework, chemical environment of atoms, and stereochemistry. | Molecular weight and fragmentation pattern, providing information about the compound's identity and substructures. | Presence of specific functional groups based on their vibrational frequencies. |
| Sample Requirements | 5-20 mg of sample dissolved in a deuterated solvent. | Volatile and thermally stable sample, often requiring derivatization for polar compounds. | Small amount of liquid or solid sample. |
| Sensitivity | Lower sensitivity, typically in the micromole range. | High sensitivity, capable of detecting compounds at picogram levels. | Moderate sensitivity, generally in the microgram to nanogram range. |
| Resolution | High resolution, allowing for the distinction of subtle differences in chemical environments. | High chromatographic resolution for separating components of a mixture. | Lower resolution compared to NMR and MS, providing information on functional groups rather than the entire structure. |
| Quantitative Analysis | Can be used for quantitative analysis (qNMR) with high precision. | Can be used for quantitative analysis, often requiring calibration curves. | Generally used for qualitative analysis, though quantitative applications are possible with calibration. |
In-Depth Analysis with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~7.55 | Triplet | 1H | Aromatic Proton (para to C=O) |
| ~7.45 | Triplet | 2H | Aromatic Protons (meta to C=O) |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ |
| ~3.30 | Triplet | 2H | -C(=O)CH₂- |
| ~2.80 | Triplet | 2H | -CH₂C(=O)O- |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR [1]
| Chemical Shift (ppm) | Assignment |
| ~198.0 | C=O (ketone) |
| ~173.0 | C=O (ester) |
| ~136.5 | Aromatic C (quaternary) |
| ~133.0 | Aromatic CH (para) |
| ~128.5 | Aromatic CH (meta) |
| ~128.0 | Aromatic CH (ortho) |
| ~60.5 | -OCH₂CH₃ |
| ~35.0 | -C(=O)CH₂- |
| ~28.0 | -CH₂C(=O)O- |
| ~14.0 | -OCH₂CH₃ |
Alternative Validation Techniques
While NMR provides the most comprehensive structural data, GC-MS and FTIR are powerful complementary techniques that can confirm the identity and purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification by comparing it to spectral libraries. For keto esters, derivatization may sometimes be employed to improve volatility and thermal stability[2].
Expected GC-MS Data for this compound: [1]
-
Molecular Ion (M⁺): m/z = 206
-
Key Fragments: m/z = 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 161 (M - OCH₂CH₃)⁺
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will show characteristic absorption bands for the ketone and ester carbonyl groups, as well as the aromatic ring. The carbonyl group (C=O) gives a strong, sharp peak, making it easy to identify[3]. Conjugation with the phenyl ring will lower the stretching frequency of the ketone carbonyl group[4].
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1685 | C=O stretch (ketone, conjugated) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (ester) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible analytical data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram and mass spectra are compared to known standards and spectral libraries for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution: Prepare a 5-10% solution of the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.
-
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.
-
Data Acquisition: Perform a background scan using the empty salt plates or the pure solvent. Place the prepared sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Visualizing the Validation Workflow
To effectively validate the structure of this compound, a logical workflow integrating these analytical techniques is crucial.
The initial structural hypothesis is primarily investigated using NMR spectroscopy. GC-MS and FTIR are then employed as orthogonal techniques to confirm the molecular weight, purity, and the presence of key functional groups, thereby providing a robust and comprehensive validation of the compound's identity.
References
Comparison of different catalysts for the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to its corresponding chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutyrate, is a critical step in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as benazepril. The efficiency and stereoselectivity of this transformation are paramount for the production of these high-value pharmaceuticals. This guide provides an objective comparison of various catalytic systems employed for this key asymmetric reduction, supported by experimental data, detailed protocols, and workflow visualizations to aid in catalyst selection and process development.
Performance Comparison of Catalytic Systems
The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate can be effectively achieved through both biocatalytic and chemo-catalytic approaches. Biocatalysts, including whole-cell systems and isolated enzymes, generally exhibit exceptional enantioselectivity under mild reaction conditions. Chemo-catalysts, particularly those based on noble metals like ruthenium and rhodium, offer high turnover numbers and the potential for broader substrate scope. Below is a summary of the performance of different catalysts based on reported experimental data.
| Catalyst System | Catalyst Type | Substrate Conc. | Reaction Time | Yield/Conversion | Enantiomeric Excess (e.e.) | Key Reaction Conditions |
| Candida krusei SW2026 | Whole-Cell Biocatalyst | 2.5 g/L | 14 h | 95.1% Yield | 99.7% (R) | 30°C, pH 6.6, 5% glucose as co-substrate.[1] |
| Recombinant E. coli (CpCR + GDH) | Whole-Cell Biocatalyst | 30 mM | 24 h | 98.3% Conversion | 99.9% (R) | 30°C, pH 7.0, with glucose for NADPH regeneration.[2] |
| Recombinant E. coli (KmCR) | Whole-Cell Biocatalyst | 10.3 g/L | 20 min | 62% Yield | ≥99.9% (R) | 25°C, isopropanol as co-solvent (10%).[3][4] |
| Ru-TsDPEN Complex | Chemo-catalyst (Transfer Hydrogenation) | Not Specified | Not Specified | High | High | Typically uses formic acid/triethylamine as a hydrogen source. |
| Rh-DuPhos Complex | Chemo-catalyst (Asymmetric Hydrogenation) | Not Specified | 18 h | High | Up to 99% | Requires high pressure of H₂ gas.[5] |
| Pt/γ-Al₂O₃ with Cinchonidine | Heterogeneous Chemo-catalyst | Not Specified | Not Specified | ~95% Conversion | 68% (R) | High H₂ pressure, solvent dependent. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for key catalytic systems.
Biocatalytic Reduction using Recombinant E. coli (CpCR + GDH)
This protocol describes the use of a whole-cell biocatalyst engineered to co-express a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.
1. Strain Cultivation and Cell Harvesting:
-
A single colony of recombinant E. coli BL21(DE3) harboring the expression plasmid is used to inoculate 5 mL of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate a larger volume of Terrific Broth medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.2 mM. The culture is then incubated for an additional 10-12 hours at a reduced temperature (e.g., 17-25°C).[3]
-
The cells are harvested by centrifugation (e.g., 9000 rpm for 10 min), washed twice with a phosphate buffer (e.g., 0.1 M, pH 7.0), and can be used immediately as wet cells or stored at -20°C.[3]
2. Asymmetric Reduction Reaction:
-
In a reaction vessel, the wet cells (e.g., 0.1 g/mL) are suspended in a phosphate buffer (e.g., 10 mM, pH 7.0).[2]
-
Ethyl 2-oxo-4-phenylbutyrate (e.g., 10-30 mM) is added to the cell suspension.[2]
-
Glucose (e.g., 50 g/L) and a catalytic amount of NADP⁺ (e.g., 0.1 mM) are added to facilitate in-situ NADPH regeneration by the co-expressed GDH.[2]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).[2]
3. Product Extraction and Analysis:
-
After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The yield is determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.
-
The enantiomeric excess is determined by chiral GC or chiral HPLC analysis.
Chemo-catalytic Asymmetric Transfer Hydrogenation with a Ru-TsDPEN Catalyst
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of ketones using a ruthenium catalyst with a chiral diamine ligand.
1. Catalyst Preparation (in situ):
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in a suitable solvent (e.g., dichloromethane or isopropanol).
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.
2. Asymmetric Transfer Hydrogenation Reaction:
-
A hydrogen source, typically a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope), is added to the reaction vessel.
-
The substrate, ethyl 2-oxo-4-phenylbutyrate, is then added to the mixture.
-
The reaction is stirred at a specific temperature (e.g., 28-40°C) and monitored for completion by TLC, GC, or HPLC.
3. Work-up and Product Analysis:
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
The yield and enantiomeric excess are determined using the analytical methods described above.
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess of ethyl 2-hydroxy-4-phenylbutyrate is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
-
Chiral GC Method:
-
Column: A chiral capillary column, such as a Chirasil-Dex CB column, is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is applied to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID).
-
-
Chiral HPLC Method:
-
Column: A column with a chiral stationary phase, for example, a polysaccharide-based column like Chiralcel OD-H or Lux Cellulose-2.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. For reversed-phase, mixtures of acetonitrile or methanol with aqueous buffers are employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 210-230 nm).[6]
-
Visualizing the Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the biocatalytic and chemo-catalytic reduction of ethyl 2-oxo-4-phenylbutyrate.
Caption: Workflow for biocatalytic asymmetric reduction.
Caption: Workflow for chemo-catalytic asymmetric hydrogenation.
Conclusion
The choice of catalyst for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate depends on several factors, including the desired enantioselectivity, process scalability, cost, and environmental considerations. Biocatalytic methods, particularly with engineered whole-cell systems, offer outstanding enantioselectivity and operate under green, mild conditions. Chemo-catalytic methods, while often requiring more stringent reaction conditions (e.g., high pressure, inert atmosphere), can provide high efficiency and may be more amenable to a wider range of substrates. This guide provides a foundation for comparing these different approaches, enabling researchers and drug development professionals to make informed decisions for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions - The Pharmaceutical and Chemical Journal [tpcj.org]
- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
A Comparative Guide to Keto Esters in Heterocyclic Synthesis: Ethyl 4-oxo-4-phenylbutyrate in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel heterocyclic compounds. Keto esters are versatile building blocks in this regard, with their utility demonstrated in a wide array of cyclization and multicomponent reactions. This guide provides an objective comparison of ethyl 4-oxo-4-phenylbutyrate with other common keto esters in the synthesis of various heterocyclic systems, supported by experimental data and detailed protocols.
This document will delve into the performance of this compound, a γ-keto ester, and compare it with other widely used keto esters such as ethyl levulinate (another γ-keto ester), ethyl acetoacetate (a β-keto ester), and ethyl benzoylacetate (a β-keto ester with an aromatic moiety). The comparison will focus on their application in the synthesis of key heterocyclic scaffolds, including pyridazinones, pyrazoles, pyrroles, and dihydropyridines.
Performance Comparison in Heterocyclic Synthesis
The choice of keto ester can significantly influence the outcome of a heterocyclic synthesis, affecting reaction yields, times, and the accessible range of derivatives. The following sections provide a comparative overview of this compound and its counterparts in several key transformations.
Pyridazinone Synthesis
Pyridazinones are a class of six-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves the condensation of a γ-keto acid or its corresponding ester with a hydrazine derivative.
In this context, this compound serves as a direct precursor to 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry. Its performance can be compared with ethyl levulinate, which is used to synthesize the analogous 6-methyl-4,5-dihydropyridazin-3(2H)-one.
| Keto Ester | Product | Reagents | Reaction Conditions | Yield |
| This compound | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Reflux in ethanol | High |
| Ethyl levulinate | 6-methyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Reflux in ethanol or methanol | High |
While both γ-keto esters generally provide high yields, the choice between them is dictated by the desired substituent at the 6-position of the pyridazinone ring (phenyl vs. methyl). The presence of the phenyl group from this compound can be advantageous for generating derivatives with extended aromatic systems.
Pyrazole Synthesis
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are another important class of compounds in drug discovery. Their synthesis frequently employs the reaction of a β-keto ester with a hydrazine.
Here, we compare the performance of β-keto esters like ethyl acetoacetate and ethyl benzoylacetate.
| Keto Ester | Product | Reagents | Reaction Conditions | Yield |
| Ethyl acetoacetate | 3-methyl-1-phenyl-5-pyrazolone | Phenylhydrazine | Reflux in acetic acid/water | High |
| Ethyl benzoylacetate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | Hydrazine hydrate, Glacial acetic acid | ~100°C, 1 hour | Not specified |
Both ethyl acetoacetate and ethyl benzoylacetate are effective in pyrazolone synthesis. The choice of the β-keto ester determines the substituent at the 5-position of the pyrazolone ring.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. While not a direct application for γ- or β-keto esters in their typical form, the principles of dicarbonyl chemistry are relevant. For instance, 2,5-hexanedione is a common substrate.
| 1,4-Dicarbonyl Compound | Product | Reagents | Reaction Conditions | Yield |
| 2,5-Hexanedione | 2,5-dimethyl-1-phenylpyrrole | Aniline, HCl (cat.) | Reflux in MeOH, 15 min | ~52% |
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are precursors to pyridines. This reaction typically utilizes a β-keto ester, an aldehyde, and a nitrogen source.
| Keto Ester | Product | Reagents | Reaction Conditions | Yield |
| Ethyl acetoacetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ammonium acetate | Reflux in ethanol | Good to excellent |
Ethyl acetoacetate is a standard and highly effective β-keto ester in the Hantzsch synthesis, consistently providing good to excellent yields of the desired dihydropyridine products.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative heterocycles using different keto esters.
Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from this compound
Diagram of the experimental workflow:
Caption: Workflow for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Procedure: A mixture of this compound and an equimolar amount of hydrazine hydrate is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried to yield the desired product.
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone from Ethyl Acetoacetate
Diagram of the experimental workflow:
Caption: Workflow for the synthesis of 3-methyl-1-phenyl-5-pyrazolone.
Procedure: Ethyl acetoacetate is added to a solution of phenylhydrazine in a mixture of acetic acid and water. The mixture is heated to reflux, during which the product begins to crystallize. After cooling, the crystalline product is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford pure 3-methyl-1-phenyl-5-pyrazolone.
Signaling Pathways and Logical Relationships
The synthesis of these heterocycles can be represented by logical relationship diagrams that illustrate the key bond-forming steps.
Generalized Pyridazinone Synthesis:
Caption: Key steps in pyridazinone synthesis from a γ-keto ester.
Generalized Hantzsch Dihydropyridine Synthesis:
Caption: Multicomponent nature of the Hantzsch dihydropyridine synthesis.
Conclusion
This compound is a valuable γ-keto ester for the synthesis of 6-phenyl-substituted pyridazinones, offering a route to compounds with significant potential in medicinal chemistry. Its performance in terms of yield is comparable to other γ-keto esters like ethyl levulinate, with the primary difference being the nature of the substituent incorporated into the heterocyclic ring. In comparison to β-keto esters such as ethyl acetoacetate and ethyl benzoylacetate, which are staples in the synthesis of pyrazoles and dihydropyridines, this compound's utility lies in the construction of six-membered heterocycles requiring a 1,4-dicarbonyl synthon. The choice of keto ester should therefore be guided by the target heterocyclic system and the desired substitution pattern. The provided protocols and diagrams offer a starting point for researchers to explore the potential of these versatile building blocks in their synthetic endeavors.
Efficacy of different purification techniques for Ethyl 4-oxo-4-phenylbutyrate
For researchers, scientists, and drug development professionals, the purity of intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Ethyl 4-oxo-4-phenylbutyrate, a key building block in various synthetic pathways, often requires purification to remove byproducts and unreacted starting materials. This guide provides a comparative overview of common purification techniques for this compound, supported by experimental data and detailed protocols.
Comparison of Purification Techniques
The selection of a suitable purification method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques for purifying keto esters like this compound are vacuum distillation, column chromatography, and recrystallization.
| Purification Technique | Purity Achieved | Yield | Key Considerations |
| Vacuum Distillation | >97% (GC)[1] | 81.0-93.0%[1] | Effective for thermally stable, non-volatile impurities. Requires a high-vacuum setup. |
| Flash Chromatography | High Purity (qualitative)[2] | 78%[2] | Good for removing closely related impurities. Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | High Purity (qualitative) | Dependent on solvent system and initial purity | Requires the compound to be a solid at room temperature and a suitable solvent to be identified. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
1. Vacuum Distillation
Vacuum distillation is a highly effective method for purifying liquids on a large scale, particularly when impurities are significantly less volatile than the desired product.
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss. A vacuum pump capable of reaching pressures below 1 mmHg is required, along with a cold trap to protect the pump.
-
Procedure:
-
The crude this compound is placed in the distillation flask.
-
The system is slowly evacuated to the desired pressure (e.g., 2-3 mmHg).
-
The flask is heated gradually in an oil bath.
-
The fraction distilling at the correct temperature and pressure is collected. For Ethyl 2-oxo-4-phenylbutyrate, a related compound, the boiling point is reported as 135-141 °C at 3 mmHg.[3] Another source reports a boiling point of 132 °C at 2 mmHg.[2]
-
-
Notes: It is crucial to control the heating rate to ensure a good separation of fractions. The use of boiling chips or a magnetic stirrer is essential to prevent bumping.
2. Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typical. A common eluent system is a 9:1 mixture of light petroleum to ethyl acetate.[2]
-
Procedure:
-
A slurry of silica gel in the non-polar solvent is packed into a glass column.
-
The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.
-
The eluent is passed through the column under positive pressure (using compressed air or nitrogen).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
-
3. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. While this compound is an oil at room temperature, this method would be applicable if it were a solid or could be derivatized to a solid.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane.
-
General Procedure:
-
The crude solid is dissolved in a minimum amount of the hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then typically cooled further in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent and then dried.
-
Mandatory Visualizations
Experimental Workflow for Purification and Analysis
References
Comparative Guide to the Synthesis of Ethyl 4-Oxo-4-Phenylbutyrate Derivatives: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-oxo-4-phenylbutyrate and its derivatives is a critical step in the development of numerous pharmaceuticals and fine chemicals. These compounds serve as versatile intermediates, notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other biologically active molecules. The choice of synthetic route—be it a traditional chemical pathway or a modern enzymatic approach—can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound. The chemical route involves a two-step process: a Friedel-Crafts acylation to form the keto acid intermediate, followed by a Fischer esterification. The enzymatic route focuses on the highly efficient and selective esterification of the same keto acid intermediate.
| Parameter | Chemical Synthesis (Friedel-Crafts & Esterification) | Enzymatic Synthesis (Lipase-Catalyzed Esterification) |
| Overall Yield | 75-85%[1] | >95% (for the esterification step)[2][3] |
| Key Reagents | Benzene, Succinic Anhydride, Ethanol, H₂SO₄[1][4] | 4-Oxo-4-phenylbutanoic Acid, Ethanol |
| Catalyst | Anhydrous AlCl₃ (stoichiometric), H₂SO₄ (catalytic)[1][4][5] | Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)[2] |
| Temperature | Reflux (Acylation: ~80°C; Esterification: ~78°C)[1][4] | Mild (40-60°C)[3][6] |
| Reaction Time | Acylation: ~0.5-1 hour; Esterification: ~5 hours[1][4] | 4-24 hours[3][7] |
| Purity & Workup | Requires aqueous workup, extraction, and purification (distillation/chromatography)[4][8] | High purity; simple filtration to remove immobilized enzyme[2] |
| Key Features | Well-established, rapid for the acylation step, versatile for various aromatics.[9][10] | High selectivity, mild conditions, reusable catalyst, environmentally benign ("green"). |
| Drawbacks | Harsh/corrosive reagents, moisture-sensitive catalyst, significant acidic waste generation. | Longer reaction times, higher initial catalyst cost (though reusable). |
Experimental Protocols
Chemical Synthesis Protocol: Friedel-Crafts Acylation and Fischer Esterification
This protocol describes the synthesis of the intermediate 4-oxo-4-phenylbutanoic acid via Friedel-Crafts acylation, followed by its conversion to the ethyl ester.[11]
Part A: Synthesis of 4-Oxo-4-phenylbutanoic Acid
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine succinic anhydride (68 g, 0.68 mol) and dry benzene (350 g, 4.5 mol).
-
Catalyst Addition: While stirring, add powdered anhydrous aluminum chloride (AlCl₃) (200 g, 1.5 mol) in one portion. An exothermic reaction will occur with the evolution of HCl gas. (Caution: Perform in a well-ventilated fume hood) .
-
Reaction: Heat the mixture to reflux in an oil bath for 30 minutes with continuous stirring.[1]
-
Workup: Cool the flask in a cold water bath. Slowly add 300 mL of water through a dropping funnel. Remove excess benzene via steam distillation.
-
Isolation: Decant the remaining aqueous solution from any solid residue and acidify with concentrated HCl. The product, β-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid), will precipitate.
-
Purification: Filter the precipitate, wash with hot water, and dry. The expected yield is 95-100 g (77-82%).[1]
Part B: Fischer Esterification to this compound
-
Reaction Setup: In a round-bottom flask, add the synthesized 4-oxo-4-phenylbutanoic acid (130 g) to a mixture of absolute ethanol (650 mL) and concentrated sulfuric acid (13 mL).[4]
-
Reaction: Heat the mixture at reflux for 5 hours.[4]
-
Workup: Concentrate the reaction mixture to about half its original volume using a rotary evaporator. Dilute the concentrate with 500 mL of water.
-
Extraction: An oil will separate. Collect the oil and extract the aqueous layer with ethyl acetate. Combine the oil and the organic extracts.[4]
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting residue by vacuum distillation to yield pure this compound.[4]
Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol describes the synthesis of this compound from the keto acid intermediate using an immobilized enzyme, a method noted for its high efficiency and mild conditions.
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-oxo-4-phenylbutanoic acid (17.8 g, 0.1 mol) and absolute ethanol (23 g, 0.5 mol, 5 equivalents). Add a suitable solvent like hexane or toluene (100 mL) to aid dissolution and reduce viscosity.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435 (typically 5-10% by weight of the limiting substrate, e.g., 1.8 g).
-
Reaction: Place the flask in an orbital shaker incubator set to 45-50°C and 150-200 rpm.[6] Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 6-24 hours, achieving over 95% conversion.[2][3]
-
Workup and Isolation: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse in subsequent batches.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield highly pure this compound. Further purification is often unnecessary due to the high selectivity of the enzyme.
Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the two-part chemical synthesis of this compound.
Caption: Workflow for the lipase-catalyzed enzymatic synthesis and catalyst recycling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation [mdpi.com]
- 7. [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Commercially Available Ethyl 4-oxo-4-phenylbutyrate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. Ethyl 4-oxo-4-phenylbutyrate is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its commercial purity essential. This guide provides a comparative overview of the stated purity of this compound from various suppliers and details the experimental protocols for independent verification.
Comparison of Stated Purity Levels
The purity of commercially available this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, a survey of product listings from various chemical suppliers provides insight into the typical purity grades offered. It is crucial to note that these values are as stated by the suppliers and should be independently verified for critical applications.
| Supplier/Brand | Stated Purity (%) | Region |
| Supplier A | ≥99.9% | Asia |
| Supplier B | ≥99% | Asia |
| Supplier C | 97% | North America |
| Supplier D | ≥95% | Europe |
| Supplier E | ≥90% | North America |
This table is a representative summary based on publicly available data from various suppliers and is for informational purposes only. For the most accurate and up-to-date information, please refer to the specific supplier's certificate of analysis.
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. Common methods include Friedel-Crafts acylation and Grignard reactions. Understanding the potential byproducts of these syntheses can aid in the development of appropriate analytical methods for their detection.
Common Process-Related Impurities:
-
From Friedel-Crafts Acylation:
-
Unreacted starting materials: Benzene, succinic anhydride, ethanol.
-
Isomers of the final product due to polysubstitution on the aromatic ring.
-
Byproducts from side reactions, such as the formation of polycyclic aromatic compounds under harsh conditions.
-
-
From Grignard Reactions:
-
Phenyl ethyl alcohol: Can arise from the reaction of the Grignard reagent with trace amounts of water or other protic sources.
-
Diethyl oxalate: A common starting material in some Grignard-based syntheses.
-
1,4-diphenyl-1,4-butanedione: A potential byproduct from the coupling of the Grignard reagent.
-
-
General Impurities:
-
Residual solvents from the reaction and purification steps.
-
Water, which can lead to the hydrolysis of the ester functionality.
-
Experimental Protocols for Purity Verification
To ensure the quality and consistency of experimental results, independent verification of the purity of commercially supplied this compound is highly recommended. The following are detailed protocols for the most common and effective analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase method is typically employed.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample and a certified reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the commercially supplied this compound.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: The purity of the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (area percent method) or by using the response factor of the certified reference standard for a more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying impurities.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
This compound sample
-
High-purity helium as the carrier gas
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable solvent
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | 40-450 amu |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in dichloromethane (approximately 1 mg/mL). Dry the solution over anhydrous sodium sulfate if necessary.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST). The relative percentage of each component can be estimated based on the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation and purity determination of organic compounds. Quantitative NMR (qNMR) can be used for highly accurate purity assessments.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
A certified quantitative internal standard (e.g., maleic acid) for qNMR
Procedure:
-
Sample Preparation for ¹H and ¹³C NMR: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the structure of the main component and identify any impurities. The ¹³C NMR spectrum will provide information on the carbon framework.
-
Quantitative NMR (qNMR): For a precise purity determination, accurately weigh the sample and a certified internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent. Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay). The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the purity assessment of a commercial sample of this compound.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Caption: A decision tree for the quality control of incoming this compound.
By following these guidelines and experimental protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and reliability of their scientific endeavors.
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-oxo-4-phenylbutyrate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring product quality, safety, and efficacy. Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in various synthetic pathways, requires robust analytical methods for its precise measurement. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines the experimental protocols, presents comparative performance data, and offers a logical framework for method selection and cross-validation to support informed decisions in analytical method implementation.
Comparison of Analytical Method Performance
Table 1: Comparison of Quantitative Performance Parameters
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 5.0% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 7.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Specificity/Selectivity | Moderate | High | Very High |
| Throughput | High | Medium | High |
| Cost | Low | Medium | High |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound in bulk materials and simple formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Autosampler and column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid.[1] Isocratic or gradient elution can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 245 nm for the phenyl ketone chromophore).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 105, 147, 206) is recommended.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).
-
Sample Solution: Dissolve the sample in the same solvent as the standards and dilute to a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex biological matrices. The following protocol is based on established methods for the related compound, 4-phenylbutyric acid.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Electrospray Ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions:
-
Column: C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI in positive or negative ion mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions. For this compound, potential transitions would be determined by direct infusion of a standard solution.
-
Internal Standard: A stable isotope-labeled analog of the analyte is highly recommended for optimal accuracy.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by spiking the stock solution into the appropriate blank matrix (e.g., plasma, urine, formulation blank) and performing the sample extraction procedure.
-
Sample Preparation (for biological samples):
-
Protein precipitation (e.g., with acetonitrile).
-
Liquid-liquid extraction or solid-phase extraction (SPE) for more complex matrices to remove interferences and concentrate the analyte.
-
Method Selection and Cross-Validation Workflow
The selection of an appropriate analytical method and the process of cross-validating different methods are crucial for ensuring data integrity throughout the drug development lifecycle.
Caption: Workflow for analytical method selection and cross-validation.
Logical Relationships in Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The core validation parameters are interconnected and collectively define the method's performance.
References
A Comparative Guide to the Synthesis of Ethyl 4-oxo-4-phenylbutyrate
Ethyl 4-oxo-4-phenylbutyrate is a key intermediate in the synthesis of various pharmaceuticals. The efficiency of its production is a critical factor for drug development professionals. This guide provides a comparative analysis of common synthetic methodologies, focusing on reaction yields and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.
Yield Comparison of Synthesis Methods
The selection of a synthetic route for this compound often involves a trade-off between yield, reagent availability, and reaction conditions. Below is a summary of reported yields for different approaches.
| Synthesis Method | Key Reagents | Reported Yield | Purity/Notes |
| Grignard Reaction | β-bromoethylbenzene, Magnesium, Ethyl chloroformylformate, CuCN | 85.7% | GC content: 97%[1] |
| Grignard Reaction | β-halogeno-benzene ethane, Magnesium, Ethyl oxalyl chloride | 81.0% | GC content: 97%[2] |
| Friedel-Crafts Acylation | Benzene, Succinic anhydride, Anhydrous aluminum chloride | High (implied) | Synthesizes the precursor 4-oxo-4-phenylbutanoic acid[3] |
| Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | 58% | Produces (R)-Ethyl 2-hydroxy-4-phenylbutanoate[4] |
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols for the key synthesis methods are provided below.
1. Grignard Reaction Method with Copper Catalyst
This method utilizes a copper-catalyzed reaction of a Grignard reagent with an acyl chloride, which has been shown to produce high yields and purity.
-
Step 1: Preparation of the Grignard Reagent
-
To a dry 500 mL four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 30 mL of tetrahydrofuran, 7.2 g of freshly prepared magnesium turnings (0.3 mol), and 2 g of β-bromoethylbenzene under a nitrogen atmosphere.
-
Initiate the reaction by adding a few crystals of iodine and stirring until the iodine color fades and a slight temperature increase is observed.
-
Slowly add a mixture of 54.1 g of β-bromoethylbenzene (total 0.3 mol) and 300 mL of methyl tert-butyl ether at 50-60°C over 30 minutes.
-
Stir the mixture at the same temperature for 1 hour, then cool to room temperature to obtain the Grignard solution.[1]
-
-
Step 2: Acylation Reaction
-
In a separate dry 1000 mL four-necked flask under nitrogen, add 100 mL of tetrahydrofuran and 45.05 g of ethyl chloroformylformate (0.33 mol).
-
Add 13.2 g of anhydrous CuCN.
-
Cool the mixture to -10°C to 0°C and slowly add the previously prepared Grignard solution, maintaining the temperature.
-
After the addition is complete (about 1 hour), stir at the same temperature for 5 hours.
-
Slowly warm the reaction to room temperature and stir for an additional hour.[1]
-
-
Step 3: Work-up and Purification
-
Quench the reaction by adding 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes.
-
Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and then with saturated brine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by high vacuum distillation to obtain Ethyl 2-oxo-4-phenylbutyrate.[1]
-
Yield: 53 g (85.7%)
-
Purity: 97% (GC analysis)[1]
-
2. Friedel-Crafts Acylation for Precursor Synthesis
This classic method is used to synthesize the precursor, 4-oxo-4-phenylbutanoic acid, which can then be esterified.
-
Reaction Procedure:
-
The synthesis is achieved through a Friedel-Crafts reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride.[3]
-
Note: Specific quantities and detailed reaction conditions for this particular precursor synthesis were not provided in the searched documents, but this represents a standard and well-established synthetic route.
-
Logical Workflow for Synthesis Method Selection
The choice of a synthetic pathway depends on several factors, including the desired yield, purity requirements, and available starting materials. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthesis method for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxo-4-phenylbutyrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-oxo-4-phenylbutyrate (CAS No. 6270-17-3). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only scientifically sound but also rigorously compliant with federal and institutional standards.
Core Principles: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the substance. This compound is an organic ester that, while not classified as acutely toxic, presents definite hazards that mandate careful handling.[1] The primary risks are associated with its irritant properties.[1] A pre-disposal risk assessment is not merely a regulatory formality; it is the foundation of a safe laboratory environment.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
| Identifier | Information |
| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate[1] |
| CAS Number | 6270-17-3[1][2] |
| Molecular Formula | C₁₂H₁₄O₃[1] |
| Molecular Weight | 206.24 g/mol [1] |
| GHS Pictogram | Warning[1] |
| Hazard Statements | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Primary Hazards | Irritant[1] |
This classification dictates the necessary precautions for handling and the rationale for treating it as regulated hazardous waste.
Immediate Safety Protocols: PPE and Spill/Exposure Response
Before any handling or disposal activities, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard based on the irritant nature of the chemical.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of open containers should occur within a well-ventilated area, preferably a certified chemical fume hood, to mitigate respiratory exposure.[3]
In Case of Accidental Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable, sealed container for disposal. Do not allow the product to enter drains.[4]
The Core Directive: Hazardous Waste Determination
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be properly characterized to determine if it is hazardous.[6][7] While this compound is not specifically listed as a hazardous waste by the EPA, laboratory policy dictates that chemical wastes of this nature are to be managed as hazardous due to their characteristic hazards (irritability).[6]
Therefore, all waste streams containing this compound, including the pure substance, solutions, and contaminated materials, must be disposed of as regulated hazardous waste. Do not dispose of this chemical down the sink or in the regular trash.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance from the point of generation to final disposal.[6]
Step 1: Waste Collection
The first principle of waste management is proper segregation to prevent dangerous reactions.[7]
-
Container Selection: Designate a specific, leak-proof container for flammable or irritant organic liquid waste.[3] The container must be chemically compatible; borosilicate glass or a suitable high-density polyethylene (HDPE) container with a tightly sealing cap is recommended.[3]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[8] Mixing incompatible waste streams is a primary cause of laboratory incidents.
Step 2: Container Labeling
Proper labeling is a critical OSHA and EPA requirement, ensuring that hazards are clearly communicated to all personnel.[9][10]
-
Content Identification: The label must clearly state "Hazardous Waste."
-
Chemical Name: List the full chemical name, "this compound."[3] If it is part of a mixture, list all constituents and their approximate percentages.[3]
-
Hazard Characteristics: Clearly indicate the hazards (e.g., "Irritant").
Step 3: Waste Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by waste management professionals.[6][10]
-
Keep Containers Closed: Waste containers must be securely closed at all times except when actively adding waste.[6] This minimizes the release of vapors and prevents spills.
-
Storage Location: Store the sealed waste container in your laboratory's designated SAA, away from heat, sparks, or open flames.[3]
-
Volume Limits: Do not overfill the container. Leave at least 10% of headspace to accommodate the expansion of liquids and vapors.[3]
Step 4: Final Disposal
The final step is the transfer of waste to authorized personnel.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.
Caption: Disposal workflow for this compound.
Handling Contaminated Materials and Empty Containers
It is a common misconception that "empty" containers are non-hazardous. Residual amounts of the chemical can still pose a risk.
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.
-
Contaminated Disposables: Items such as gloves, absorbent pads, and weighing papers that are contaminated must be collected in a designated solid hazardous waste stream container for disposal.
-
Empty Containers: Containers that once held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[3]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer research environment and ensure the protection of our ecosystem.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6270-17-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Ethyl 4-oxo-4-phenylbutyrate
This guide provides critical safety and logistical information for the handling of Ethyl 4-oxo-4-phenylbutyrate (CAS: 6270-17-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining experimental integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Ethyl 4-oxo-4-phenylbutanoate, Benzenebutanoic acid, γ-oxo-, ethyl ester
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3] | Protects against splashes that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if aerosols are generated or ventilation is inadequate.[4][5] | Minimizes the inhalation of vapors or mists that may cause respiratory irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[3] | Provides a barrier against accidental skin contact.[4][6] |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Assemble all necessary equipment and materials before beginning work. Ensure an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Handling: Carefully measure and transfer the chemical, avoiding splashes and the generation of aerosols.[4] Keep containers tightly closed when not in use.[5]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Clean the work area and any contaminated equipment.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.[7] Do not pour down the drain or dispose of in the regular trash.[3][5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[3] Once decontaminated, containers can be disposed of according to institutional guidelines.
Emergency Procedures
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[4][5] If skin irritation persists, seek medical advice.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a doctor.[4]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Chemical Spill Workflow:
In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is outlined below.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
